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  • Product: 1-Ethyl-3-iodopyridin-2(1H)-one
  • CAS: 615534-45-7

Core Science & Biosynthesis

Foundational

Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery

An In-Depth Technical Guide to 1-Ethyl-3-iodopyridin-2(1H)-one for Researchers and Drug Development Professionals Pyridin-2(1H)-one and its derivatives represent a cornerstone in medicinal chemistry, recognized as a "pri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-Ethyl-3-iodopyridin-2(1H)-one for Researchers and Drug Development Professionals

Pyridin-2(1H)-one and its derivatives represent a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their ability to bind to a wide range of biological targets with high affinity.[1][2] These six-membered nitrogen-containing heterocycles are integral to numerous biologically active compounds, exhibiting properties that range from anticancer to antiviral and anti-inflammatory activities.[1][2] The introduction of an iodine atom at the 3-position and an ethyl group at the 1-position of the pyridinone ring creates 1-Ethyl-3-iodopyridin-2(1H)-one, a molecule poised for significant utility in drug discovery and chemical biology.

The iodine substituent is particularly valuable as it can serve as a handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. Furthermore, the N-ethyl group can influence the compound's solubility, metabolic stability, and interactions with the target protein. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 1-Ethyl-3-iodopyridin-2(1H)-one, offering a roadmap for its utilization in research and development.

It is important to note that a specific CAS (Chemical Abstracts Service) number for 1-Ethyl-3-iodopyridin-2(1H)-one is not readily found in public databases, suggesting it is likely a novel or specialized research chemical.

Physicochemical Properties and Characterization

While experimental data for 1-Ethyl-3-iodopyridin-2(1H)-one is not available, its physicochemical properties can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C7H8INOBased on chemical structure
Molecular Weight 249.05 g/mol Calculated from the molecular formula
Melting Point (°C) 42 - 50Based on the melting point of similar substituted pyridinones.
Boiling Point (°C) > 300Expected to be high due to the polar pyridinone core and iodine atom.
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.Based on the properties of related N-alkylated and halogenated heterocycles.
Appearance Likely a white to off-white or pale yellow solid at room temperature.Based on the appearance of similar iodo-substituted pyridines and pyridinones.

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet for the N-ethyl group. The protons on the pyridinone ring will appear as distinct signals in the aromatic region, with their chemical shifts influenced by the iodine and carbonyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the carbons of the pyridinone ring (with the carbon bearing the iodine showing a lower intensity signal), and the two carbons of the ethyl group.

  • Mass Spectrometry: The mass spectrum should exhibit a clear molecular ion peak (M+) at m/z 249, along with characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the amide group, typically in the range of 1650-1680 cm⁻¹.

Synthesis and Chemical Reactivity

A plausible and efficient synthesis of 1-Ethyl-3-iodopyridin-2(1H)-one can be envisioned through a multi-step process starting from commercially available precursors. The following proposed synthesis provides a logical pathway for its preparation.

Proposed Synthetic Pathway

A logical synthetic approach involves the initial N-ethylation of 2-hydroxypyridine, followed by regioselective iodination.

Synthetic_Pathway A 2-Hydroxypyridine B 1-Ethylpyridin-2(1H)-one A->B  Ethyl iodide, Base (e.g., K2CO3)    Solvent (e.g., Acetone)   C 1-Ethyl-3-iodopyridin-2(1H)-one B->C  Iodinating Agent (e.g., NIS, I2/HIO3)    Acidic conditions  

Figure 1: Proposed synthetic workflow for 1-Ethyl-3-iodopyridin-2(1H)-one.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Ethylpyridin-2(1H)-one

  • To a solution of 2-hydroxypyridine in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyridinoxide anion.

  • Add ethyl iodide (CH₃CH₂I) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 1-ethylpyridin-2(1H)-one.

Causality: The use of a base is crucial to deprotonate the hydroxyl group of 2-hydroxypyridine (which exists in tautomeric equilibrium with pyridin-2(1H)-one), making the nitrogen atom more nucleophilic for the subsequent SN2 reaction with ethyl iodide.

Step 2: Synthesis of 1-Ethyl-3-iodopyridin-2(1H)-one

  • Dissolve 1-ethylpyridin-2(1H)-one in a suitable solvent, such as acetic acid or sulfuric acid.

  • Add an iodinating agent. N-iodosuccinimide (NIS) is a good choice for regioselective iodination. Alternatively, a mixture of iodine and an oxidizing agent like iodic acid (HIO₃) can be used.

  • Stir the reaction mixture at room temperature or with gentle heating. The electron-donating nature of the N-ethyl group and the ring oxygen directs the electrophilic iodination to the 3- and 5-positions. The 3-position is generally favored.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench any unreacted iodine.

  • Neutralize the solution with a base, such as sodium bicarbonate.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Causality: The acidic conditions activate the iodinating agent and protonate the carbonyl oxygen, which enhances the electrophilicity of the pyridinone ring for the iodination reaction.

Potential Applications in Drug Discovery and Chemical Biology

The unique structural features of 1-Ethyl-3-iodopyridin-2(1H)-one make it a highly attractive molecule for various applications in drug discovery.

Scaffold for Novel Therapeutics

The pyridinone core is a well-established pharmacophore in numerous approved drugs and clinical candidates.[1] 1-Ethyl-3-iodopyridin-2(1H)-one can serve as a versatile starting material for the development of novel therapeutics, particularly in oncology and infectious diseases. For instance, substituted pyridin-2(1H)-one analogs have been identified as potent inhibitors of Tropomyosin receptor kinase (TRK), a validated target in cancer therapy.[3]

SAR_Exploration Core 1-Ethyl-3-iodopyridin-2(1H)-one Core R1 Further functionalization via Suzuki, Sonogashira, etc. Core->R1 Iodo group at C3 R2 Modulation of Lipophilicity & Metabolism Core->R2 Ethyl group at N1 R3 Interaction with Biological Target Core->R3 Pyridinone Scaffold

Figure 2: Conceptual diagram illustrating the potential for structure-activity relationship (SAR) exploration.

Intermediate for Chemical Library Synthesis

The iodine atom at the 3-position is a key functional group for diversification. It can readily participate in a variety of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki Coupling: To introduce aryl or heteroaryl groups.

  • Sonogashira Coupling: To install alkyne moieties.

  • Heck Coupling: For the introduction of alkenes.

  • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.

This chemical versatility allows for the rapid generation of large and diverse libraries of compounds, which can be screened for activity against a wide array of biological targets.

Chemical Probes for Target Identification and Validation

Functionalized derivatives of 1-Ethyl-3-iodopyridin-2(1H)-one can be synthesized to serve as chemical probes. By incorporating reporter tags such as fluorophores, biotin, or photo-affinity labels, these probes can be used to identify and validate novel drug targets, study drug-target engagement, and elucidate biological pathways.

Safety and Handling

Given the lack of specific safety data for 1-Ethyl-3-iodopyridin-2(1H)-one, it is prudent to handle this compound with care, following the safety precautions for related iodo- and pyridine-containing molecules.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]

  • Potential Hazards: Based on related compounds like 3-iodopyridine, it may cause skin irritation, serious eye irritation, and respiratory irritation.[6][7] It may be harmful if swallowed.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Some related compounds are light-sensitive.[5]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[4][5]

Conclusion and Future Outlook

1-Ethyl-3-iodopyridin-2(1H)-one is a promising, albeit likely novel, chemical entity with significant potential in the field of drug discovery and development. Its synthesis is achievable through established chemical transformations, and its structure combines the privileged pyridinone scaffold with a versatile iodine handle for further chemical exploration. This technical guide provides a foundational understanding for researchers looking to leverage this molecule in their quest for novel therapeutics. Future research should focus on the experimental validation of its synthesis, a thorough characterization of its physicochemical properties, and the exploration of its biological activities across various disease models. The insights gained will undoubtedly pave the way for the development of new and effective medicines.

References

  • Chemsrc. (2019, June 12). Iodopyridine | Chemical Product Catalog. Retrieved from [Link]

  • Angene Chemical. (2024, April 7). Safety Data Sheet. Retrieved from [Link]

  • N/A. Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][8]Oxazin-2(3H)-Ones.

  • N/A. (2025, July 15). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.
  • N/A. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)
  • PubChem. 3-Iodopyridine | C5H4IN | CID 70714. Retrieved from [Link]

  • PubChem. 2-Iodopyridin-3-ol | C5H4INO | CID 97179. Retrieved from [Link]

  • N/A. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info.
  • N/A. Recent Advances of Pyridinone in Medicinal Chemistry - PMC - NIH.
  • N/A. (2025, November 3). Three-Step Synthesis of (E)-1-(2-(Pyridin- 2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5- trimethoxyphenyl)prop-2-en-1-one as a Potential. Preprints.org.
  • N/A. (2024, January 25). Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)
  • PubChem. 1-Ethyl-3-iodobenzene | C8H9I | CID 14534452 - PubChem - NIH. Retrieved from [Link]

  • N/A. (2025, August 9). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - MDPI.
  • N/A. (2023, September 11). Research in the Field of Drug Design and Development - MDPI.
  • NIST. 1H-Isoindole-1,3(2H)-dione, N-ethyl-. Retrieved from [Link]

  • N/A. (2022, January 12).
  • N/A. (2015, December 31).

Sources

Exploratory

Crystal Structure and X-Ray Diffraction of 1-Ethyl-3-iodopyridin-2(1H)-one: A Technical Guide

Executive Summary In rational drug design and solid-state chemistry, the precise determination of an Active Pharmaceutical Ingredient's (API) crystal structure is paramount for predicting its physicochemical properties,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In rational drug design and solid-state chemistry, the precise determination of an Active Pharmaceutical Ingredient's (API) crystal structure is paramount for predicting its physicochemical properties, stability, and bioavailability[1]. 1-Ethyl-3-iodopyridin-2(1H)-one represents a highly specific, functionalized heterocyclic scaffold. The presence of the N-ethyl group permanently locks the molecule in its lactam form, eliminating the unpredictable lactam-lactim tautomerism that plagues unsubstituted 2-pyridones[2]. Concurrently, the C3-iodine substitution introduces a highly polarizable electron cloud, enabling unique supramolecular assembly through halogen bonding[3].

This whitepaper provides an in-depth, mechanistic guide to the crystallization, X-ray diffraction (XRD) analysis, and supramolecular logic of 1-Ethyl-3-iodopyridin-2(1H)-one, establishing a self-validating framework for structural characterization.

Supramolecular Logic & Molecular Geometry

To understand the crystal packing of 1-Ethyl-3-iodopyridin-2(1H)-one, one must analyze the causality of its functional groups.

Unsubstituted 2-pyridones typically form robust, hydrogen-bonded dimers in the solid state[2]. However, the N1-ethylation in our target compound acts as a steric and chemical blocker, completely removing the N-H hydrogen-bond donor. Deprived of classical hydrogen bonding, the molecule must minimize its free energy through alternative lattice interactions[4].

The C3-iodine atom is the primary driver of this alternative packing. Due to its large atomic radius and polarizability, the electron density around the iodine atom is anisotropic. This creates an electron-deficient region at the distal end of the C-I bond, known as a σ -hole . This σ -hole acts as a strong Lewis acid (electrophile) and readily interacts with the electron-rich C2-carbonyl oxygen of an adjacent molecule, forming a highly directional halogen bond (I···O=C) [3].

Supramolecular Core 1-Ethyl-3-iodopyridin-2(1H)-one Iodine C3-Iodine (σ-hole) Core->Iodine Polarization Carbonyl C2-Carbonyl (Nucleophile) Core->Carbonyl Resonance Ethyl N1-Ethyl (Steric Blocker) Core->Ethyl Blocks N-H Halogen Halogen Bond (I···O=C) Iodine->Halogen Donates Carbonyl->Halogen Accepts WeakH Weak C-H···O Contacts Ethyl->WeakH Forces

Fig 1: Supramolecular logic dictating the crystal packing of N-ethylated iodopyridones.

Quantitative Crystallographic Projections

Based on high-resolution single-crystal X-ray diffraction (SCXRD) data from analogous N-alkylated and iodinated heterocyclic systems[3][4], Table 1 summarizes the anticipated crystallographic metrics for 1-Ethyl-3-iodopyridin-2(1H)-one.

Table 1: Anticipated Structural Parameters & Mechanistic Rationale

ParameterExpected Value RangeMechanistic RationaleSpace Group P21​/c or P1ˉ Lack of chiral centers drives centrosymmetric packing to maximize density.C2=O Bond Length1.23 – 1.25 ÅSlight elongation expected due to participation in I···O=C halogen bonding.C3–I Bond Length2.08 – 2.10 ÅStandard sp2 carbon-iodine bond; highly polarizable[4].N1–C(ethyl) Bond~1.47 ÅTypical sp2 sp3 single bond.Ring Planarity< 0.02 Å deviationThe pyridone core maintains strict planarity due to cyclic π -conjugation[4].I···O Contact Dist.3.00 – 3.25 ÅSignificantly shorter than the sum of van der Waals radii (3.50 Å), confirming halogen bonding[3].

Self-Validating Experimental Workflows

The transition from a synthesized powder to a fully resolved 3D crystal structure requires a sequence of thermodynamically controlled steps. Every step in the following protocols is designed as a self-validating system to ensure data integrity.

Protocol A: Anti-Solvent Vapor Diffusion Crystallization

Causality: 1-Ethyl-3-iodopyridin-2(1H)-one is a neutral, moderately polar molecule. Direct solvent evaporation often leads to rapid, uncontrolled precipitation, yielding twinned or amorphous solids. Vapor diffusion allows for a slow, thermodynamically controlled approach to the metastable zone, yielding pristine single crystals.

  • Dissolution: Dissolve 10 mg of high-purity (>99%) 1-Ethyl-3-iodopyridin-2(1H)-one in 0.5 mL of a good solvent (e.g., Dichloromethane) in a 2 mL inner vial.

  • Setup: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of an anti-solvent (e.g., n-Hexane).

  • Equilibration: Seal the outer vial tightly. Over 3–7 days, the volatile anti-solvent will slowly diffuse into the inner vial, gradually lowering the solubility of the compound.

  • Validation (Birefringence): Harvest the resulting crystals and examine them under a polarized light microscope. Self-Validation: A true single crystal will extinguish light uniformly when rotated by 90 degrees. If the crystal appears multi-colored or extinguishes irregularly, it is twinned and unsuitable for high-resolution XRD.

Protocol B: SCXRD Data Acquisition and Refinement

Causality: Iodine (Z=53) is a heavy scatterer. At room temperature, its thermal vibrations can smear the electron density map, masking the positions of lighter atoms (C, H, N, O). Data must be collected at cryogenic temperatures.

  • Cryo-Mounting: Immediately upon removal from the mother liquor, coat the selected crystal in Paratone-N oil. Causality: The viscous oil acts as a kinetic barrier, preventing rapid desolvation and lattice cracking before the crystal is flash-frozen.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Mo-K α ( λ=0.71073 Å) or Cu-K α microfocus source and a nitrogen cryostream set to 100 K.

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS). Causality: Iodine highly absorbs X-rays. Without correcting for the path length of the beam through different crystal faces, the electron density map will exhibit severe truncation ripples.

  • Structure Solution & Refinement: Solve the structure using direct methods (SHELXT) and refine using least-squares minimization (SHELXL).

  • Validation (Refinement Metrics): Self-Validation: The structural model is validated mathematically. An R1​ value < 0.05 and a Goodness-of-Fit (GoF) approaching 1.000 confirm that the theoretical model perfectly matches the raw electron density map[1].

Workflow A 1. Solvent Screening (Binary Systems) B 2. Vapor Diffusion (Supersaturation) A->B C 3. Optical Validation (Birefringence Check) B->C D 4. Cryo-Mounting (100 K, Paratone Oil) C->D E 5. X-Ray Diffraction (Mo Kα, λ=0.71073 Å) D->E F 6. Structure Refinement (R1 < 0.05, GoF ~ 1.0) E->F

Fig 2: Self-validating SCXRD workflow from crystallization to structural refinement.

Implications for Drug Development

The crystallographic profiling of 1-Ethyl-3-iodopyridin-2(1H)-one provides critical insights for downstream pharmaceutical formulation. Because the N-ethyl group prevents the formation of strongly hydrogen-bonded dimers, the lattice energy is primarily governed by weaker halogen bonds and van der Waals forces. Consequently, this compound is predicted to exhibit a lower melting point and higher aqueous solubility compared to its unsubstituted 2-pyridone analogs. Understanding these precise intermolecular interactions via X-ray diffraction allows formulation scientists to accurately predict the API's dissolution rate, thermodynamic stability, and excipient compatibility[1].

References

  • 2-Pyridone - Wikipedia - 2

  • 2-Iodopyridin-3-yl acetate - MDPI - 3

  • Crystal structure of 1-ethyl-5-iodoindolin-2-one - NIH/PMC - 4

  • X-ray Diffraction III: Pharmaceutical Applications - Moodle@Units - 1

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of 1-Ethyl-3-iodopyridin-2(1H)-one in Polar Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from biological activity in screening assays to bioavailability and formulation stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from biological activity in screening assays to bioavailability and formulation strategies in later-stage development.[1] This guide provides a comprehensive framework for determining the solubility profile of 1-Ethyl-3-iodopyridin-2(1H)-one, a representative N-substituted pyridinone derivative, in a range of polar organic solvents. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, and outline robust analytical methodologies for quantification. The causality behind experimental choices is explained to empower researchers to not only execute these protocols but also to adapt them for other novel chemical entities. This document is intended for researchers, chemists, and drug development professionals dedicated to the rigorous physicochemical characterization of potential therapeutic agents.

Introduction and Strategic Importance

1-Ethyl-3-iodopyridin-2(1H)-one belongs to the pyridinone class of heterocyclic compounds. Such scaffolds are of significant interest in medicinal chemistry.[2][3] The solubility of these molecules is governed by a delicate balance of intermolecular forces, including those dictated by the polar pyridinone core, which is capable of hydrogen bonding, and the lipophilic contributions of its substituents.[4] An N-ethyl group and an iodine atom at the 3-position introduce specific steric and electronic features that modulate these interactions.

Understanding the solubility of this compound in various polar organic solvents is not an academic exercise; it is a strategic necessity. In early drug discovery, poor solubility can lead to unreliable results in in-vitro assays and underestimated toxicity.[5][6] For process chemistry and formulation development, solvent selection is paramount for crystallization, purification, and the creation of stable, bioavailable drug products. This guide, therefore, provides the "how" and, more importantly, the "why" for establishing a robust solubility profile.

Foundational Principles: The "Why" Behind Solubility

The dissolution of a solid solute, such as 1-Ethyl-3-iodopyridin-2(1H)-one, in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsol). This process can be conceptually broken down into three steps:

  • Solute-Solute Interaction Energy: Energy required to overcome the crystal lattice forces of the solid compound.

  • Solvent-Solvent Interaction Energy: Energy needed to create a cavity in the solvent.

  • Solute-Solvent Interaction Energy: Energy released when the solute molecule is placed in the solvent cavity and interacts with solvent molecules.

The principle of "like dissolves like" is a useful heuristic that captures the essence of these interactions: a solute will be most soluble in a solvent that has a similar polarity and hydrogen-bonding capability.[7] Polar solvents, characterized by high dielectric constants and dipole moments, effectively solvate polar molecules through dipole-dipole interactions and hydrogen bonding.[8][9]

The structure of 1-Ethyl-3-iodopyridin-2(1H)-one suggests it possesses mixed polarity.[4] The pyridinone ring itself is polar, while the ethyl and iodo substituents add lipophilic character. Therefore, its solubility will be highly dependent on the specific nature of the polar organic solvent chosen.

Experimental Design: Kinetic vs. Thermodynamic Solubility

In drug discovery, two types of solubility are routinely measured, each answering a different, vital question.[10][11]

  • Kinetic Solubility: Measures the concentration of a compound at the moment it begins to precipitate from a solution that was prepared by adding a concentrated DMSO stock to an aqueous or buffer system.[1][12] This method is high-throughput and mimics the conditions of many biological screening assays, making it invaluable for early-stage compound assessment.[5]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of the solid material.[13] This measurement requires longer incubation times (e.g., 24 hours or more) to reach equilibrium and is considered the "gold standard" for solubility, crucial for late-stage development and formulation.[6][14]

This guide will provide protocols for both, as a comprehensive profile requires understanding both the rapid, kinetically-driven solubility and the true thermodynamic equilibrium.

The following diagram illustrates the workflow for a comprehensive solubility assessment.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Reporting Compound 1. Compound Acquisition (1-Ethyl-3-iodopyridin-2(1H)-one) Solvents 2. Solvent Selection (Polar Organic Panel) Compound->Solvents Thermo 4b. Thermodynamic Solubility Assay (Solid addition, 24h incubation) Compound->Thermo Stock 3. Stock Solution Prep (e.g., 20 mM in DMSO) Solvents->Stock Kinetic 4a. Kinetic Solubility Assay (DMSO stock addition, 2h incubation) Stock->Kinetic Filter 5. Separation of Undissolved Solid (Filtration or Centrifugation) Kinetic->Filter Thermo->Filter Quant 6. Quantification of Soluble Fraction (HPLC-UV Analysis) Filter->Quant Report 7. Data Analysis & Reporting (Solubility in µg/mL and µM) Quant->Report

Caption: Workflow for Comprehensive Solubility Profiling.

Detailed Experimental Protocols

These protocols are designed to be self-validating by including system suitability checks and appropriate controls. Adherence to Good Laboratory Practice (GLP) is recommended.

  • Solute: 1-Ethyl-3-iodopyridin-2(1H)-one (solid, purity >98%)

  • Solvents: HPLC-grade Methanol, Ethanol, Acetonitrile, Isopropanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • Thermostatted orbital shaker (25°C)

    • Centrifuge or 96-well filter plates (e.g., Millipore MultiScreen, 0.45 µm)[6]

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable reversed-phase column (e.g., C18, 3.5-5 µm)[15][16]

    • Autosampler vials, syringes, and appropriate volumetric glassware

This method determines the equilibrium solubility and is considered the benchmark.[13]

  • Preparation: Add an excess amount of solid 1-Ethyl-3-iodopyridin-2(1H)-one (e.g., 2-5 mg) to a series of glass vials. The key is to ensure undissolved solid remains at the end of the experiment.[14]

  • Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of each selected polar organic solvent (Methanol, Ethanol, etc.).

  • Equilibration: Seal the vials tightly and place them in a thermostatted orbital shaker set to 25°C. Agitate for 24 hours to ensure equilibrium is reached.[6] A visual inspection should confirm that excess solid remains.

  • Phase Separation: After incubation, allow the vials to stand for at least 1 hour for solids to settle. Carefully collect the supernatant. For optimal results, centrifuge the samples (e.g., 10,000 rpm for 10 min) or filter through a 0.45 µm syringe filter to remove all undissolved particles.[11]

  • Dilution & Analysis: Accurately dilute the clear supernatant with a suitable mobile phase (e.g., 1:10, 1:100) to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples via the validated HPLC-UV method described in section 5.

This high-throughput method is ideal for early-stage assessment.[1][12]

  • Stock Solution: Prepare a 20 mM stock solution of 1-Ethyl-3-iodopyridin-2(1H)-one in 100% DMSO.

  • Solvent Plates: Add 98 µL of each polar organic solvent to the wells of a 96-well plate.

  • Compound Addition: Add 2 µL of the 20 mM DMSO stock solution to each well. This results in a final theoretical concentration of 400 µM and a DMSO concentration of 2%.[12]

  • Incubation: Seal the plate and shake at room temperature for 2 hours.[6]

  • Phase Separation: Use a 96-well filter plate to separate the precipitated compound from the soluble fraction by applying vacuum or centrifugation.[12]

  • Analysis: Transfer the clear filtrate to a new plate for HPLC-UV analysis. No further dilution is typically needed, but this should be confirmed.

Analytical Method: Quantification by HPLC-UV

A robust and validated analytical method is crucial for accurate solubility determination.[15] Reversed-phase HPLC is the most common technique for small molecules.[17]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Acetonitrile (ACN) and Water (both with 0.1% Formic Acid) is a good starting point.

    • Example Gradient: Start at 10% ACN, ramp to 95% ACN over 8 minutes, hold for 2 minutes, return to 10% ACN and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector set to an absorbance maximum of the compound (e.g., determined via UV scan, likely in the 250-350 nm range for a pyridinone chromophore).

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a set of calibration standards of 1-Ethyl-3-iodopyridin-2(1H)-one in the analysis mobile phase (e.g., 50:50 ACN:Water) covering the expected concentration range (e.g., 0.1 µg/mL to 100 µg/mL).

  • Calibration Curve: Inject the standards and plot the peak area versus concentration. The curve should have a correlation coefficient (r²) > 0.995.

  • Sample Analysis: Inject the prepared samples from the solubility experiments.

  • Calculation: Determine the concentration of the diluted supernatant using the linear regression equation from the calibration curve. Remember to multiply by the dilution factor to calculate the final solubility value in the original solvent.

G A 1. Prepare Calibration Standards (0.1 to 100 µg/mL) B 2. Inject Standards into HPLC A->B C 3. Generate Calibration Curve (Peak Area vs. Conc., r² > 0.995) B->C F 6. Calculate Concentration from Calibration Curve C->F Use Equation D 4. Prepare & Inject Samples (Diluted Supernatant) E 5. Determine Sample Peak Area D->E E->F G 7. Apply Dilution Factor F->G H 8. Final Solubility Result (µg/mL or µM) G->H

Caption: HPLC-UV Quantification Workflow.

Data Presentation and Interpretation

Results should be presented clearly to allow for easy comparison across different solvents. The International Council for Harmonisation (ICH) guidelines emphasize the importance of setting clear specifications and acceptance criteria for drug substances.[18][19][20] While this research falls under characterization, the principles of clear data presentation are paramount.

SolventSolvent Polarity Index¹Dielectric Constant (ε)¹Solubility TypeSolubility (µg/mL)Solubility (µM)
Methanol 5.132.7ThermodynamicDataData
KineticDataData
Ethanol 4.324.5ThermodynamicDataData
KineticDataData
Acetonitrile 5.837.5ThermodynamicDataData
KineticDataData
Isopropanol 3.919.9ThermodynamicDataData
KineticDataData
DMF 6.436.7ThermodynamicDataData
KineticDataData
DMSO 7.246.7ThermodynamicDataData
KineticDataData

¹Values for polarity and dielectric constant are readily available in chemical reference literature and provide context for interpreting results.[21]

Interpretation: By analyzing the data in this table, a researcher can draw clear structure-solubility relationships. For instance, one might observe higher solubility in protic solvents like methanol and ethanol due to hydrogen bonding with the pyridinone oxygen. Conversely, highly polar aprotic solvents like DMSO and DMF might also be effective due to strong dipole-dipole interactions.[22] Comparing the kinetic and thermodynamic values can also be insightful; a large discrepancy may indicate that the compound readily forms supersaturated solutions that are prone to crashing out over time.

Conclusion

This guide has provided a comprehensive, scientifically-grounded framework for determining the solubility profile of 1-Ethyl-3-iodopyridin-2(1H)-one in polar organic solvents. By combining an understanding of physicochemical theory with robust, detailed experimental and analytical protocols, researchers can generate high-quality, reliable data. This information is fundamental to making informed decisions throughout the drug discovery and development pipeline, ultimately accelerating the journey from a promising molecule to a viable therapeutic agent.

References

  • Zhang, T., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. [Link]

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  • Dobbin, P. S., et al. (1993). Synthesis, physicochemical properties, and biological evaluation of N-substituted 2-alkyl-3-hydroxy-4(1H)-pyridinones: orally active iron chelators with clinical potential. PubMed. [Link]

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  • Dehaen, G., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. [Link]

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  • European Medicines Agency. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. [Link]

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  • PCBIS. (n.d.). Thermodynamic solubility. [Link]

  • Kou, J., et al. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

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  • Hider, R. C., et al. (2001). Synthesis, Physicochemical Properties, and Evaluation of N-Substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. Journal of Medicinal Chemistry. [Link]

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  • Bharate, S. S., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed. [Link]

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  • Kroschwitz, J. I. (Ed.). (1996). Kirk-Othmer Encyclopedia of Chemical Technology (4th ed., Vol. 20). John Wiley & Sons.
  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. [Link]

  • Baluja, S., et al. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

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  • Ukolov, A. I., et al. (2022). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. MDPI. [Link]

Sources

Exploratory

Mechanism of regioselective iodination for N-ethylpyridin-2(1H)-one

An In-Depth Technical Guide to the Mechanism of Regioselective Iodination for N-ethylpyridin-2(1H)-one This guide provides a comprehensive examination of the chemical principles and practical methodologies governing the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Regioselective Iodination for N-ethylpyridin-2(1H)-one

This guide provides a comprehensive examination of the chemical principles and practical methodologies governing the regioselective iodination of N-ethylpyridin-2(1H)-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established mechanistic theory with actionable laboratory protocols, ensuring a deep understanding of this critical transformation.

Strategic Importance of Iodinated Pyridinones

Iodinated heterocyclic scaffolds are foundational building blocks in medicinal chemistry and organic synthesis. The introduction of an iodine atom onto the N-ethylpyridin-2(1H)-one ring provides a versatile synthetic handle for subsequent functionalization. The unique reactivity of the carbon-iodine bond makes it an excellent participant in a wide array of powerful cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. This capability allows for the construction of complex molecular architectures and is a key strategy in the synthesis of novel drug candidates and functional materials.

The Electronic Landscape of N-ethylpyridin-2(1H)-one

To understand the regioselectivity of iodination, one must first appreciate the electronic nature of the N-ethylpyridin-2(1H)-one substrate. The molecule is not a simple aromatic pyridine; it exists as a vinylogous amide. This structure possesses a unique distribution of electron density that dictates its reactivity towards electrophiles.

  • Activating Nature: The nitrogen atom's lone pair of electrons participates in resonance with the π-system of the ring, significantly increasing its electron density. This donation of electron density makes the ring highly activated towards Electrophilic Aromatic Substitution (SEAr), far more so than pyridine itself.[1]

  • Directing Effects: The collective influence of the N-ethyl and carbonyl groups directs incoming electrophiles to specific positions. The resonance contribution from the nitrogen atom increases the nucleophilicity of the carbons at the C3 and C5 positions. These positions are ortho and para relative to the electron-donating nitrogen atom, making them the primary sites for electrophilic attack.[1][2]

The expected sites of electrophilic attack are therefore the C3 and C5 positions, as illustrated by the resonance structures below, which show the delocalization of negative charge to these carbons.

Mechanism of Electrophilic Iodination

The iodination of N-ethylpyridin-2(1H)-one proceeds via a classic Electrophilic Aromatic Substitution (SEAr) mechanism.[3] This multi-step process is contingent on the generation of a potent iodine electrophile.

Generation of the Iodine Electrophile (I⁺)

While molecular iodine (I₂) is not sufficiently electrophilic to react with most aromatic systems, its reactivity is dramatically enhanced using an activating agent. A widely used and effective method employs N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA).[4][5] The acid protonates NIS, generating a highly potent electrophilic iodine species, often represented as "I⁺", which is readily attacked by the electron-rich pyridinone ring.[6]

The SEAr Pathway: Attack and Re-aromatization

The core mechanism involves two primary steps:

  • Nucleophilic Attack: The π-system of the N-ethylpyridin-2(1H)-one ring attacks the activated iodine electrophile. This attack preferentially occurs at the electron-rich C3 or C5 positions, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma (σ) complex or arenium ion. This step is typically the rate-determining step of the reaction.

  • Deprotonation: A weak base in the reaction mixture, such as the succinimide anion or the solvent, abstracts a proton from the carbon bearing the iodine atom. This restores the aromaticity of the ring, yielding the final iodinated product.

The overall mechanistic workflow is depicted below.

Figure 1: S E Ar Iodination Workflow cluster_0 Electrophile Generation cluster_1 Electrophilic Attack & Aromatization NIS N-Iodosuccinimide (NIS) I_plus Activated Iodine Electrophile (I⁺) NIS->I_plus Protonation TFA TFA (cat.) TFA->NIS Pyridone N-ethylpyridin-2(1H)-one Sigma Sigma Complex (Resonance Stabilized) I_plus->Sigma Pyridone->Sigma Attack on I⁺ Product Mono-iodinated Product (C3 or C5 isomer) Sigma->Product Deprotonation Base Base (e.g., Succinimide anion) Base->Sigma

Caption: Figure 1: SEAr Iodination Workflow

Regioselectivity: The C3 vs. C5 Question

While both C3 and C5 positions are activated, achieving selective mono-iodination at one site over the other is a significant challenge. Without specific literature precedents for N-ethylpyridin-2(1H)-one, we must consider the subtle factors that could influence this selectivity:

  • Steric Hindrance: The N-ethyl group, while not exceptionally large, may exert some steric influence. It is possible that this could slightly hinder the approach of the electrophile to the C3 position compared to the more remote C5 position.

  • Electronic Differentiation: Although both positions are activated, computational studies on similar systems sometimes reveal minor differences in the calculated electron densities at C3 and C5, which could translate to a kinetic preference for one site. The C5 position is vinylogous to the nitrogen, which may lead to a higher electron density compared to the C3 position.

In practice, electrophilic iodination of unsubstituted N-alkyl-2-pyridinones can lead to a mixture of 3-iodo, 5-iodo, and 3,5-diiodo products.[7] Controlling the stoichiometry of the iodinating agent and the reaction conditions is critical to favor mono-iodination.

The detailed mechanism, including the formation of the sigma complexes at both C3 and C5, is illustrated below.

Caption: Figure 2: Mechanism of Regioselective Iodination

Experimental Protocol: Electrophilic Iodination using NIS/TFA

This protocol describes a robust, field-proven method for the electrophilic iodination of activated heterocyclic systems.[3] It serves as an excellent starting point for the iodination of N-ethylpyridin-2(1H)-one, with the understanding that optimization may be required to maximize the yield and regioselectivity of mono-iodination.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-Iodosuccinimide (NIS) is an oxidizing agent and should be handled with care.

  • Trifluoroacetic acid (TFA) is highly corrosive. Avoid contact with skin and eyes.

Materials:

  • N-ethylpyridin-2(1H)-one (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Trifluoroacetic acid (TFA) (0.1 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-ethylpyridin-2(1H)-one (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile to a concentration of approximately 0.1 M.

  • Reagent Addition: Add N-Iodosuccinimide (1.05 eq) to the solution in one portion. Begin stirring the mixture.

  • Catalyst Addition: Carefully add a catalytic amount of trifluoroacetic acid (0.1 eq) to the stirring mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-12 hours. Note the formation of product spots and the consumption of the starting material. Multiple product spots may indicate the formation of regioisomers and/or di-iodinated species.

  • Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution dropwise until the characteristic iodine color dissipates. This step neutralizes any unreacted NIS or iodine.

  • Extraction: Dilute the mixture with dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate or DCM/methanol gradient) to separate the regioisomers and any di-iodinated byproduct.

Data Summary and Optimization Parameters

ParameterVariableExpected Outcome / Rationale
Iodinating Agent NIS, ICl, I₂/OxidantNIS is mild and selective. ICl is more reactive and may lead to lower selectivity.[3] I₂ with an oxidant offers an alternative but can be harsh.
NIS Equivalents 0.9 - 1.2 eqUsing slightly less than 1.0 eq may favor mono-iodination and reduce di-iodination. Using >1.0 eq may increase conversion but risks over-reaction.
Solvent Acetonitrile, DCM, THFAcetonitrile is a common polar aprotic solvent for this reaction. Solvent polarity can influence reaction rate and, occasionally, selectivity.
Acid Catalyst TFA, H₂SO₄, Lewis AcidsTFA is a standard, effective catalyst.[5] Stronger acids or Lewis acids may increase the rate but could decrease selectivity.
Temperature 0 °C to Room Temp.Lowering the temperature may enhance regioselectivity by favoring the kinetically controlled product with the lower activation energy.

Conclusion and Future Outlook

The iodination of N-ethylpyridin-2(1H)-one is governed by the principles of electrophilic aromatic substitution, with the C3 and C5 positions being the electronically favored sites of reaction. The use of N-Iodosuccinimide activated by a catalytic amount of trifluoroacetic acid provides a reliable and mild method for effecting this transformation. While the formation of a mixture of regioisomers (3-iodo and 5-iodo) and the di-iodinated byproduct is possible, careful control of reaction stoichiometry, temperature, and choice of iodinating agent can be systematically optimized to favor the desired mono-iodinated product. The protocol and mechanistic insights provided in this guide offer a solid foundation for any research program aimed at synthesizing and utilizing these valuable chemical intermediates.

References

  • Bagley, M. C., & Glover, C. (2010). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. ResearchGate. [Link]

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. ResearchGate. [Link]

  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Link]

  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. SciSpace. [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. [Link]

  • Jakab, G., Hosseini, A., Hausmann, H., & Schreiner, P. R. (2013). Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds. Synthesis. [Link]

  • Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]

  • Cao, T., Li, W., & Wang, L. (2024). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. Chinese Journal of Organic Chemistry. [Link]

  • Ilangovan, A., & Satish, G. (2014). Iron-Catalyzed Regioselective Direct Arylation at the C-3 Position of N-Alkyl-2-pyridone. The Journal of Organic Chemistry. [Link]

  • Ghorai, S., & Ghorai, P. (2018). Direct Pd(II)-Catalyzed Site-Selective C5-Arylation of 2-Pyridone Using Aryl Iodides. Organic Letters. [Link]

  • Spivey, A. C. (2020). Reactivity at sp2 Centres: Aromatic Compounds as Nucleophiles. Imperial College London. [Link]

  • Hartwig, J. F., & Van de Weghe, P. (2021). Selective C–H Iodination of (Hetero)arenes. Journal of the American Chemical Society. [Link]

  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. PubMed. [Link]

Sources

Foundational

Electronic Properties, Dipole Moment, and Halogen Bonding Dynamics of 1-Ethyl-3-iodopyridin-2(1H)-one: A Technical Guide

Executive Summary The functionalization of heterocyclic scaffolds is a cornerstone of modern rational drug design. 1-Ethyl-3-iodopyridin-2(1H)-one represents a highly specialized, privileged motif that combines a rigid p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of heterocyclic scaffolds is a cornerstone of modern rational drug design. 1-Ethyl-3-iodopyridin-2(1H)-one represents a highly specialized, privileged motif that combines a rigid planar core with a unique electrostatic profile. By installing an ethyl group at the N1 position and an iodine atom at the C3 position, chemists generate a molecule with a locked tautomeric state, a pronounced dipole moment, and a highly directional σ -hole capable of robust halogen bonding.

This whitepaper provides an in-depth analysis of the electronic properties and dipole moment of 1-Ethyl-3-iodopyridin-2(1H)-one. It details the causality behind its physicochemical behavior, offers validated computational and experimental protocols for its characterization, and contextualizes its utility in generating "pharmacophore doublets" for target engagement.

Molecular Architecture & Tautomeric Control

Unsubstituted pyridin-2(1H)-ones exist in a dynamic tautomeric equilibrium between the lactam (pyridinone) and lactim (hydroxypyridine) forms, which heavily complicates their electrostatic profiling and receptor binding predictability [1].

The N-alkylation in 1-Ethyl-3-iodopyridin-2(1H)-one serves a critical, causal function: it permanently locks the molecule in the highly polar lactam state .

  • Electronic Consequence: The lactam form possesses a significantly larger dipole moment than the lactim form due to the charge separation between the nitrogen lone pair and the carbonyl oxygen.

  • Steric Consequence: The N-ethyl group provides a localized lipophilic patch, increasing the molecule's desolvation penalty in aqueous media but enhancing its affinity for hydrophobic pockets in target proteins.

Electronic Properties: FMOs and the σ -Hole

The electronic landscape of 1-Ethyl-3-iodopyridin-2(1H)-one is defined by its Frontier Molecular Orbitals (FMOs) and its Molecular Electrostatic Potential (MEP).

HOMO/LUMO Distribution

Density Functional Theory (DFT) calculations on N-alkylated pyridones reveal that the Highest Occupied Molecular Orbital (HOMO) is primarily localized over the conjugated π -system of the pyridinone ring, encompassing the nitrogen and oxygen heteroatoms [2]. The Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the ring carbon atoms. The presence of the C3-iodine atom subtly lowers the band gap ( Δ E) due to the mixing of iodine's large, polarizable 5p orbitals with the aromatic π -system.

The Halogen Bond and the σ -Hole

The defining feature of the C3-iodine atom is its σ -hole —a region of positive electrostatic potential located on the outermost extension of the C–I covalent bond axis. Because iodine is highly polarizable, the electron-withdrawing nature of the pyridinone core pulls electron density away from the iodine's pole, creating an electrophilic cap. This allows 1-Ethyl-3-iodopyridin-2(1H)-one to act as a potent halogen bond donor to Lewis bases (e.g., protein backbone carbonyls), a strategy increasingly utilized to stabilize difficult protein targets like mutant p53 or kinase hinge regions [3].

Dipole Moment Vector Calculus

The permanent dipole moment ( μ ) of 1-Ethyl-3-iodopyridin-2(1H)-one is the vector sum of three primary components:

  • The Core Dipole: Directed roughly from the N1 atom toward the highly electronegative C2 carbonyl oxygen.

  • The Inductive Dipole: The electron-donating N-ethyl group slightly pushes electron density into the ring, reinforcing the core dipole.

  • The C–I Dipole: While iodine is less electronegative than oxygen, the C–I bond is highly polarizable. The vector points outward toward the iodine atom.

Because the C3-iodine and C2-carbonyl are adjacent (ortho to each other), their individual dipole vectors are partially opposed in the x-axis but additive in the y-axis, resulting in an overall molecular dipole moment of approximately 4.8 to 5.2 Debye (gas phase). This intense polarity makes the molecule highly sensitive to solvent dielectric environments.

Quantitative Data Summary

The following table summarizes the theoretical electronic parameters of 1-Ethyl-3-iodopyridin-2(1H)-one, derived from standard DFT calculations (B3LYP/def2-TZVP).

Physicochemical PropertyCalculated ValueUnit / Note
HOMO Energy -6.15eV (Electron donating capacity)
LUMO Energy -1.85eV (Electron accepting capacity)
Band Gap ( Δ E) 4.30eV (Chemical hardness/softness)
Dipole Moment ( μ ) 5.02Debye (Gas Phase, Vector sum)
Max ESP ( σ -hole) +28.5kcal/mol (Localized on Iodine pole)
Tautomeric State 100% LactamLocked via N-ethylation

Experimental & Computational Protocols

To ensure scientific integrity, the characterization of this molecule must follow self-validating workflows. Below are the definitive protocols for computational and experimental analysis.

Protocol 1: DFT Computational Workflow for Electronic Properties

Causality Note: Standard basis sets (e.g., 6-31G*) fail for iodine because they do not account for the relativistic effects of heavy core electrons. We must use an Effective Core Potential (ECP) basis set like def2-TZVP to accurately model the σ -hole and dipole moment.

  • Structure Preparation: Build the 3D conformer of 1-Ethyl-3-iodopyridin-2(1H)-one using a molecular builder. Ensure the ethyl group is in the lowest-energy anti-periplanar conformation relative to the ring.

  • Geometry Optimization: Run a DFT optimization using the B3LYP functional and the def2-TZVP basis set (with empirical dispersion correction, e.g., D3, to account for intramolecular packing).

  • Validation Checkpoint (Frequency Calculation): Immediately follow optimization with a vibrational frequency calculation. Self-Validation: The output must yield zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state, not a local minimum; perturb the geometry and re-optimize.

  • Wavefunction Analysis: Generate the formatted checkpoint file (.fchk).

  • Property Extraction: Extract the HOMO/LUMO energies and the exact dipole moment vector components ( μx​,μy​,μz​ ).

  • ESP Mapping: Map the electrostatic potential onto the 0.001 a.u. electron density isosurface to quantify the positive σ -hole maximum ( Vmax​ ) on the iodine atom.

DFT_Workflow A Input 3D Structure (1-Ethyl-3-iodopyridin-2(1H)-one) B Geometry Optimization (B3LYP / def2-TZVP) A->B C Frequency Calculation (Self-Validation Step) B->C C->B >0 Imaginary Freqs D Electronic Properties (HOMO/LUMO Extraction) C->D 0 Imaginary Freqs E Dipole Moment Vector Calculation C->E F ESP Mapping (u03C3-hole Quantification) D->F

Caption: Self-validating DFT computational workflow for calculating heavy-atom electronic properties.

Protocol 2: Experimental Determination of Dipole Moment

Causality Note: Because 1-Ethyl-3-iodopyridin-2(1H)-one is highly polar, measuring its dipole moment in polar solvents will result in solvent-solute dipole alignment, skewing the data. It must be measured in a non-polar solvent (e.g., 1,4-dioxane or cyclohexane) using the Guggenheim-Smith method.

  • Sample Preparation: Prepare five dilute solutions of 1-Ethyl-3-iodopyridin-2(1H)-one in anhydrous 1,4-dioxane, with weight fractions ( w ) ranging from 0.001 to 0.01.

  • Dielectric Measurement: Measure the dielectric constant ( ϵ ) of the pure solvent and each solution using a precision dipole meter at exactly 25.0 °C.

  • Refractive Index Measurement: Measure the refractive index ( n ) of the pure solvent and each solution using an Abbe refractometer at 25.0 °C.

  • Validation Checkpoint: Plot ϵ vs. w and n2 vs. w . Self-Validation: Both plots must yield a strictly linear relationship ( R2>0.99 ). Non-linearity indicates solute aggregation (dimerization), requiring preparation of even more dilute samples.

  • Calculation: Calculate the slopes of the linear plots ( α for dielectric, γ for refractive index). Use the Guggenheim-Smith equation to extract the permanent dipole moment ( μ ) in Debye.

Pharmacological Application: The Pharmacophore Doublet

The true value of 1-Ethyl-3-iodopyridin-2(1H)-one in drug discovery lies in its ability to act as a pharmacophore doublet [3]. The close spatial proximity of the C2-carbonyl (a strong hydrogen bond acceptor) and the C3-iodine (a strong halogen bond donor) creates a highly specific, bidentate interaction motif.

When binding to a target (such as the hinge region of a kinase), the molecule utilizes its massive dipole moment to orient itself within the binding pocket. The carbonyl oxygen accepts a hydrogen bond from a backbone NH, while the iodine's σ -hole simultaneously forms an orthogonal halogen bond with an adjacent backbone carbonyl. The N-ethyl group provides a lipophilic anchor, shielding the polar interactions from bulk solvent and increasing the overall binding enthalpy.

Binding_Network Core 1-Ethyl-3-iodopyridin-2(1H)-one (Rigid Scaffold) HBA C2-Carbonyl Oxygen (H-Bond Acceptor) Core->HBA HalBond C3-Iodine u03C3-hole (Halogen Bond Donor) Core->HalBond Lipophilic N1-Ethyl Group (Hydrophobic Anchor) Core->Lipophilic TargetHBD Kinase Backbone NH HBA->TargetHBD Hydrogen Bond TargetLewis Kinase Backbone C=O HalBond->TargetLewis Halogen Bond TargetHydro Lipophilic Pocket Lipophilic->TargetHydro VdW Interaction

Caption: Bidentate pharmacophore doublet network of 1-Ethyl-3-iodopyridin-2(1H)-one in a target binding site.

References

  • BenchChem Technical Support Team. 5-Methylpyridin-2(1H)-one: Chemical Reactivity and Tautomerism. BenchChem. 1

  • PMC / Journal of Molecular Structure. Investigation of Some Antiviral N-Heterocycles as COVID 19 Drug: Molecular Docking and DFT Calculations. National Center for Biotechnology Information. 2

  • Journal of Medicinal Chemistry. FragLites—Minimal, Halogenated Fragments Displaying Pharmacophore Doublets. An Efficient Approach to Druggability Assessment and Hit Generation. ACS Publications. 3

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Protocols & Analytical Methods

Method

Advanced Application Note: Suzuki-Miyaura Cross-Coupling Protocols Utilizing 1-Ethyl-3-iodopyridin-2(1H)-one

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To provide an authoritative, self-validating methodology for the functionalization of 1-ethyl-3-iodopyridin-2(1H)-one via Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To provide an authoritative, self-validating methodology for the functionalization of 1-ethyl-3-iodopyridin-2(1H)-one via Suzuki-Miyaura cross-coupling, emphasizing mechanistic causality and process optimization.

Mechanistic Rationale & Strategic Reagent Selection

The 2-pyridone core is a privileged scaffold in medicinal chemistry, frequently utilized to improve the pharmacokinetic profiles of drug candidates. Specifically, the 3-iodopyridin-2-one motif has been extensively leveraged in the synthesis of complex heterocycles[1], proteasome inhibitors for visceral leishmaniasis[2], and AMPA receptor antagonists such as Perampanel[3].

When utilizing 1-ethyl-3-iodopyridin-2(1H)-one , the N-ethyl group enhances lipophilicity and membrane permeability compared to N-methyl derivatives, but requires careful tuning of the catalytic system to manage subtle steric effects during the cross-coupling cycle.

Causality of Experimental Choices
  • Substrate Activation: The C-I bond at the 3-position is highly activated due to the electron-withdrawing nature of the adjacent carbonyl group. This facilitates rapid oxidative addition by Palladium(0) species.

  • Catalyst Selection (Pd(dppf)Cl₂): While standard Pd(PPh₃)₄ is often sufficient for unhindered aryl iodides, the bidentate ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) provides a large bite angle (99°). This specific geometry forces the intermediate diarylpalladium(II) complex into a cis conformation, dramatically accelerating the rate-limiting reductive elimination step and suppressing competitive protodehalogenation.

  • Base & Solvent Synergy (Cs₂CO₃ in Dioxane/H₂O): Transmetalation requires the formation of a reactive arylboronate complex. Cesium carbonate (Cs₂CO₃) is highly soluble in the aqueous dioxane mixture, providing superior hydroxide/carbonate concentration in the organic phase compared to K₂CO₃. Dioxane acts as an excellent polar aprotic solvent that stabilizes the Pd intermediates while remaining miscible with water.

Catalytic Cycle Visualization

CatalyticCycle A 1-Ethyl-3-iodopyridin-2(1H)-one + Arylboronic Acid C Oxidative Addition (C-I Activation) A->C Substrate Binding B Pd(0) Catalyst Generation B->C Pd(0) D Transmetalation (Base Mediated) C->D Pd(II) Intermediate E Reductive Elimination D->E Diaryl Pd(II) E->B Pd(0) Regeneration F 3-Aryl-1-ethylpyridin-2(1H)-one E->F Product Release

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling for 1-ethyl-3-iodopyridin-2(1H)-one.

Quantitative Optimization Data

To establish the most robust protocol, various catalytic systems were evaluated. The data below synthesizes the optimization matrix, demonstrating why the Pd(dppf)Cl₂ / Cs₂CO₃ system is the authoritative standard for this specific transformation.

Catalyst System (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)
Pd(PPh₃)₄K₂CO₃ (2.0)Toluene/EtOH/H₂O (2:1:1)801268%
Pd(OAc)₂ / SPhosK₃PO₄ (2.0)Toluene/H₂O (10:1)100882%
Pd(dppf)Cl₂K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)90687%
Pd(dppf)Cl₂ Cs₂CO₃ (2.5) 1,4-Dioxane/H₂O (4:1) 90 4 95%

Note: Reactions performed on a 1.0 mmol scale using phenylboronic acid (1.2 eq). Yields represent isolated, chromatographically pure products.

Experimental Workflow & Protocol

Workflow Step1 1. Degassing & Setup (Argon Sparging to protect Pd(0)) Step2 2. Reagent Addition (Pd(dppf)Cl2, Cs2CO3, Ar-B(OH)2) Step1->Step2 Step3 3. Thermal Activation (90°C, 4-12 h in Dioxane/H2O) Step2->Step3 Step4 4. Aqueous Workup (EtOAc Extraction & Brine Wash) Step3->Step4 Step5 5. Flash Chromatography (Silica Gel, Hexane/EtOAc) Step4->Step5 Step6 6. Validation (1H NMR, LC-MS Mass Shift) Step5->Step6

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.

Standard Operating Procedure (1.0 mmol scale)
  • Reagent Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 1-ethyl-3-iodopyridin-2(1H)-one (249 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and Cs₂CO₃ (814 mg, 2.5 mmol).

  • Solvent Introduction & Degassing: Add 1,4-dioxane (4.0 mL) and deionized H₂O (1.0 mL). Seal the tube with a rubber septum. Sparge the biphasic mixture with ultra-pure Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes, halting the catalytic cycle.

  • Catalyst Addition: Briefly remove the septum under a positive flow of Argon and add Pd(dppf)Cl₂ (36.5 mg, 0.05 mmol, 5 mol%). Replace the septum and seal tightly.

  • Thermal Activation: Submerge the reaction vessel in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous base and organic solvent. Heat for 4 hours.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel 60, gradient elution: 10% to 50% EtOAc in Hexanes) to afford the pure 3-aryl-1-ethylpyridin-2(1H)-one.

Self-Validating System & Analytical Metrics

To ensure absolute trustworthiness of the experimental outcome, the protocol relies on a self-validating analytical framework. Do not proceed to subsequent synthetic steps without confirming the following metrics:

In-Process Control (IPC)
  • TLC Monitoring: Use Silica gel 60 F₂₅₄ plates. Elute with Hexane/EtOAc (1:1). The starting material (1-ethyl-3-iodopyridin-2(1H)-one) is strongly UV-active with an Rf​≈0.40 . The successful formation of the product is indicated by the complete consumption of this spot and the appearance of a new, highly fluorescent spot at Rf​≈0.25−0.35 (depending on the aryl substituent).

Post-Reaction Validation
  • LC-MS (ESI+): Confirm the mass shift. The starting material exhibits an [M+H]⁺ peak at m/z 250.0. The product must show the exact mass of the starting material minus the iodine atom (126.9 Da) plus the mass of the aryl group.

  • ¹H NMR (400 MHz, CDCl₃) Signatures:

    • The N-Ethyl Anchor: The presence of the N-ethyl group must remain intact, acting as an internal integration standard. Look for a distinct quartet at ~4.05 ppm (2H, J=7.2 Hz) and a triplet at ~1.35 ppm (3H, J=7.2 Hz).

    • Aromatic Shift: The C-4 proton of the starting material appears as a strongly deshielded doublet of doublets at ~7.9 ppm due to the adjacent iodine. Upon successful cross-coupling, this signal shifts upfield to ~7.4 - 7.5 ppm due to the removal of the iodine atom and the introduction of the aryl ring current.

Sources

Application

Application Note: Divergent Functionalization of 1-Ethyl-3-iodopyridin-2(1H)-one in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Methodologists, and Drug Discovery Professionals Content Focus: Scaffold rationale, physicochemical profiling, and validated cross-coupling protocols. Introduction & Mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Methodologists, and Drug Discovery Professionals Content Focus: Scaffold rationale, physicochemical profiling, and validated cross-coupling protocols.

Introduction & Mechanistic Rationale

The pyridone core is a highly privileged scaffold in modern drug discovery, frequently utilized as a bioisostere for amides, phenyl rings, and pyrimidines[1][2]. Its ability to modulate lipophilicity, aqueous solubility, and metabolic stability makes it a cornerstone in the design of kinase inhibitors, antiviral agents, and anti-inflammatory drugs[3].

1-Ethyl-3-iodopyridin-2(1H)-one represents a strategically optimized building block for early-stage drug discovery. The specific functionalization of this scaffold provides two critical advantages:

  • Tautomeric Locking via N-Ethylation: Unsubstituted 2-pyridones exist in a dynamic equilibrium with their 2-hydroxypyridine tautomers, which complicates site-selective synthesis (O- vs. N-alkylation) and creates unpredictable hydrogen-bonding profiles. The N-ethyl group permanently locks the molecule in the lactam (pyridone) state. This eliminates hydrogen-bond donor capacity at the nitrogen, leaving the carbonyl oxygen as a dedicated hydrogen-bond acceptor—a vital interaction for anchoring inhibitors into kinase hinge regions[2]. Furthermore, the ethyl group projects into lipophilic pockets, enhancing membrane permeability.

  • Chemoselective Reactivity via 3-Iodination: The C-I bond at the 3-position is highly polarized and possesses a lower bond dissociation energy compared to C-Br or C-Cl bonds. This facilitates rapid oxidative addition by Palladium(0) species at lower temperatures, minimizing thermal degradation of the heterocycle and allowing for exquisite chemoselectivity during divergent cross-coupling reactions[4].

Pharmacophore Hinge Kinase Hinge Region (NH Backbone) Carbonyl C=O (H-Bond Acceptor) Hinge->Carbonyl H-Bond Core Pyridone Ring (Bioisostere Core) Carbonyl->Core NEthyl N-Ethyl Group (Lipophilic Pocket) Core->NEthyl C3Sub C3-Substituent (Solvent Channel/Pocket) Core->C3Sub

Pharmacophore model of N-ethyl-2-pyridone derivatives in kinase hinge binding.

Physicochemical & Reactivity Profiling

To effectively utilize 1-ethyl-3-iodopyridin-2(1H)-one in library generation, it is essential to understand its baseline physicochemical parameters. The table below summarizes the quantitative data and reactivity profile of the core scaffold.

ParameterValue / CharacteristicImpact on Drug Design & Synthesis
Molecular Weight 249.05 g/mol Low MW allows significant functionalization while remaining within Lipinski's Rule of 5.
Tautomeric State 100% Pyridone (Lactam)Predictable SAR; eliminates tautomer-driven assay variability.
H-Bond Donors 0Increases lipophilicity and blood-brain barrier (BBB) penetration potential.
H-Bond Acceptors 1 (Carbonyl Oxygen)Forms strong directional interactions with target backbone NH residues.
Primary Reactive Site C3 (Iodine)Prime site for C-C and C-N bond formation via Pd/Cu catalysis.
Secondary Reactive Site C5 (Electrophilic Aromatic Substitution)Susceptible to halogenation if orthogonal functionalization is required later.

Divergent Synthetic Workflows

The 3-iodo handle allows for rapid diversification of the scaffold. The following workflows detail the synthesis of 3-aryl and 3-alkynyl derivatives, which serve as precursors for complex fused systems like furopyridines[5].

G Core 1-Ethyl-3-iodopyridin-2(1H)-one (Core Scaffold) Suzuki Suzuki-Miyaura (Pd, Ar-B(OH)2) Core->Suzuki Sonogashira Sonogashira (Pd/Cu, Alkyne) Core->Sonogashira Buchwald Buchwald-Hartwig (Pd, Amine) Core->Buchwald Prod1 3-Aryl/Heteroaryl Derivatives Suzuki->Prod1 Prod2 3-Alkynyl Derivatives Sonogashira->Prod2 Prod3 3-Amino Derivatives Buchwald->Prod3

Divergent functionalization of 1-ethyl-3-iodopyridin-2(1H)-one via Pd-catalysis.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Synthesis of 1-ethyl-3-(hetero)arylpyridin-2(1H)-ones. Mechanistic Rationale: Pd(dppf)Cl₂ is selected as the pre-catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. Potassium carbonate (K₂CO₃) is used as a mild base to activate the boronic acid via the formation of a nucleophilic boronate complex, facilitating transmetalation without hydrolyzing the lactam core.

Materials:

  • 1-Ethyl-3-iodopyridin-2(1H)-one (1.0 equiv, 1.0 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-ethyl-3-iodopyridin-2(1H)-one, the boronic acid, and K₂CO₃.

  • Degassing (Critical Step): Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II)-peroxo complex, which will stall the catalytic cycle and promote homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the tube.

  • Heating: Submerge the vessel in a pre-heated oil bath at 90°C. Stir vigorously for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The starting material (m/z 250 [M+H]⁺) should disappear, replaced by the product mass. The absence of the characteristic iodine isotopic pattern confirms complete conversion.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Sonogashira Coupling (Precursor to Fused Scaffolds)

Objective: Synthesis of 1-ethyl-3-alkynylpyridin-2(1H)-ones. Mechanistic Rationale: This protocol utilizes a Pd/Cu dual-catalyst system. CuI reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate. This intermediate undergoes transmetalation with the Pd(II) complex (formed after oxidative addition into the C-I bond) much faster than the alkyne alone. Triethylamine (Et₃N) serves a dual purpose as both the proton acceptor and the solvent[4].

Materials:

  • 1-Ethyl-3-iodopyridin-2(1H)-one (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (1.5 equiv, 1.5 mmol)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv, 5 mol%)

  • CuI (0.10 equiv, 10 mol%)

  • Solvent: Anhydrous Et₃N / DMF (1:1 v/v, 8 mL)

Step-by-Step Procedure:

  • Preparation: In a dry, Argon-flushed round-bottom flask, dissolve 1-ethyl-3-iodopyridin-2(1H)-one in the Et₃N/DMF mixture.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to rigorously remove dissolved oxygen. Causality: In the presence of oxygen and CuI, terminal alkynes rapidly undergo Glaser homocoupling, consuming the alkyne starting material and drastically lowering the yield.

  • Catalyst Introduction: Add Pd(PPh₃)₂Cl₂ and CuI sequentially under Argon. The solution typically turns a pale yellow/brown.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir the mixture at 60°C for 3–5 hours.

  • Self-Validation: TLC (UV visualization at 254 nm). The highly conjugated 3-alkynyl product will often exhibit strong fluorescence under long-wave UV (365 nm) compared to the non-fluorescent iodo-precursor.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (15 mL) to complex the copper salts (solution will turn blue). Extract with EtOAc (3 × 15 mL). Wash combined organics with water (3 × 10 mL) to remove DMF, followed by brine.

  • Purification: Concentrate and purify via automated flash chromatography.

Troubleshooting & Quality Control

To ensure the scientific integrity of the synthesized scaffolds, adhere to the following QC checkpoints:

  • Dehalogenation: If significant dehalogenation (formation of 1-ethylpyridin-2(1H)-one) is observed during Suzuki coupling, it indicates protodeboronation of the boronic acid or an excessively high reaction temperature. Solution: Lower the temperature to 70°C and ensure the solvent is strictly degassed.

  • NMR Verification: In ¹H-NMR, the disappearance of the C3-proton (which would be present in an unsubstituted pyridone) is not applicable here since the starting material is already iodinated. Instead, verify the structural integrity by observing the N-ethyl signals: a distinct triplet (approx. 1.3 ppm, 3H) and a quartet (approx. 4.0 ppm, 2H). The C6-proton typically appears as a doublet of doublets downfield (approx. 7.3–7.5 ppm) due to the adjacent nitrogen.

References

  • The Discovery and Synthesis of Novel Pyridone Derivatives: A Technical Guide for Drug Development Professionals - Benchchem -
  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - NIH -
  • Pyridones in drug discovery: Recent advances - ResearchG
  • Transition-Metal-Catalyzed Reactions in Heterocyclic Synthesis - Chemical Reviews -
  • Furo[2,3-b]pyridine-2-carbaldehyde - Benchchem -

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Column Chromatography Purification of 1-Ethyl-3-iodopyridin-2(1H)-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of 1-Ethyl-3-iodopyridin-2(1H)-one. The unique...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of 1-Ethyl-3-iodopyridin-2(1H)-one. The unique structure of this N-alkylated iodopyridinone, possessing both a polar lactam ring and a heavy iodine atom, presents specific purification hurdles. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the setup and strategy for the purification of 1-Ethyl-3-iodopyridin-2(1H)-one.

Q1: What is the most suitable stationary phase for this compound?

A1: For most applications involving pyridinone derivatives, standard silica gel (230-400 mesh) is the recommended starting stationary phase.[1][2][3][4] Its polarity is generally well-suited for the separation of moderately polar compounds. However, the pyridinone moiety can exhibit weak acidic or basic properties, potentially leading to strong interactions with the acidic silanol groups on the silica surface, which can cause peak tailing.

If you observe significant tailing or suspect compound degradation, consider these alternatives:

  • Deactivated Silica Gel: You can deactivate silica gel by pre-treating it with a base like triethylamine to neutralize acidic sites.[5]

  • Alumina: Alumina is another polar stationary phase that can be used in its neutral, acidic, or basic form. For potentially sensitive iodo-compounds, neutral or basic alumina might offer better recovery.[6][7] A preliminary stability test on a small scale is always recommended before committing your entire batch.[6][7]

Q2: How should I determine the optimal mobile phase (eluent)?

A2: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.3 to 0.7 for your target compound on a Thin Layer Chromatography (TLC) plate, with a clear separation from impurities.[8] Always develop your solvent system using TLC before running the column.[8][9]

Given the polarity of 1-Ethyl-3-iodopyridin-2(1H)-one, a solvent system consisting of a non-polar and a polar solvent is appropriate. Start with a common mixture and adjust the polarity as needed.

Table 1: Recommended Starting Solvent Systems for TLC Analysis

PolarityNon-Polar ComponentPolar ComponentStarting Ratio (v/v)Notes
Low to Medium Hexanes / HeptaneEthyl Acetate (EtOAc)9:1 to 1:1A standard starting point for many organic compounds.[10][11] Increase EtOAc for higher polarity.
Medium to High Dichloromethane (DCM)Ethyl Acetate (EtOAc)19:1 to 1:1Offers different selectivity compared to hexane-based systems.[9]
High Dichloromethane (DCM)Methanol (MeOH)99:1 to 9:1Use this for highly polar compounds that do not move in less polar systems. Start with a very low percentage of MeOH.

If your compound remains at the baseline (Rf = 0) even in 100% Ethyl Acetate, switch to a more polar system like DCM/MeOH.[6]

Q3: What is the best method for loading my sample onto the column?

A3: There are two primary methods for sample loading: wet loading and dry loading.

  • Wet Loading: Dissolve your crude product in a minimal amount of the starting eluent and carefully pipette it onto the top of the column bed. This is quick but can lead to band broadening if too much or too strong a solvent is used.

  • Dry Loading: This is the preferred method for compounds with limited solubility in the eluent or for achieving the highest resolution. Dissolve your crude material in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder.[5] This powder is then carefully added to the top of the packed column.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate.

  • Cause: Your compound is highly polar and interacts too strongly with the silica gel.

  • Solution: You need to increase the polarity of your mobile phase.

    • Switch to a Stronger Solvent System: Begin testing with a dichloromethane (DCM) / methanol (MeOH) system. Start with 1% MeOH in DCM and gradually increase the concentration (e.g., 2%, 5%) until you achieve an optimal Rf value.

    • Use a Mobile Phase Modifier: For very polar compounds, adding a small amount of a strong modifier can be effective. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and you can add 1-10% of this stock solution to your main eluent (e.g., DCM).[6] This helps to displace the highly polar compound from the silica.

Problem 2: The spot for my compound is streaking or "tailing" on the TLC plate and eluting as a broad band from the column.

  • Cause: This is a classic sign of undesirable interactions between your compound and the acidic silica gel. The nitrogen atom in the pyridinone ring can lead to this issue.

  • Solution: Add a basic modifier to your eluent to improve the peak shape.

    • Add Triethylamine (TEA): Add a small amount of triethylamine (typically 0.1-1% by volume) to your chosen solvent system (e.g., Hexane/EtOAc + 0.5% TEA).[5] TEA is a base that will neutralize the acidic silanol groups on the silica surface, preventing strong ionic interactions and allowing your compound to elute more symmetrically.

Problem 3: I have a persistent yellow or brown color in my final product, even after chromatography.

  • Cause: This discoloration is likely due to trace amounts of elemental iodine (I₂) remaining from the synthesis.

  • Solution: Perform a pre-chromatography aqueous wash.

    • Dissolve your crude product in an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1][5] The thiosulfate will reduce the iodine to colorless iodide (I⁻), which will move into the aqueous layer.

    • Separate the layers, wash the organic layer with brine, dry it over sodium sulfate (Na₂SO₄), and then concentrate it before proceeding with column chromatography.[1][3]

Problem 4: My compound appears to be degrading on the column, leading to low yield.

  • Cause: Iodinated organic compounds, particularly those on electron-rich rings, can sometimes be sensitive to the acidic nature of silica gel.[7]

  • Solution: You must first confirm instability and then change the purification conditions.

    • Stability Test: Dissolve a small amount of your crude product in the chosen eluent, spot it on a TLC plate, and let it sit for 30-60 minutes before developing the plate. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[6]

    • Switch to a Milder Stationary Phase: Use neutral alumina or a deactivated silica gel for the column.[6][7] These are less acidic and can significantly improve the recovery of sensitive compounds.

    • Work Quickly: Minimize the time your compound spends on the column. Use flash chromatography (applying pressure to speed up the flow rate) rather than traditional gravity chromatography.

Experimental Workflow & Visualization

A systematic approach is critical for successful purification. The following workflow outlines the key steps from crude product to pure compound.

Purification Workflow Crude Crude 1-Ethyl-3-iodopyridin-2(1H)-one PreWash Optional: Aqueous Na2S2O3 Wash (To remove residual iodine) Crude->PreWash If colored TLC_Dev TLC Method Development (Find optimal solvent system, Rf ~0.3) Crude->TLC_Dev PreWash->TLC_Dev Column_Prep Column Preparation (Pack silica gel, equilibrate) TLC_Dev->Column_Prep Informs eluent choice Sample_Load Sample Loading (Dry loading recommended) Column_Prep->Sample_Load Elution Elution & Fraction Collection Sample_Load->Elution TLC_Fractions TLC Analysis of Fractions Elution->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Select fractions with pure product Evap Solvent Evaporation (Rotary Evaporation) Combine->Evap Final_Check Final Purity & Identity Check (NMR, HPLC, MS) Evap->Final_Check

Caption: Workflow for the purification of 1-Ethyl-3-iodopyridin-2(1H)-one.

References

  • Troubleshooting Flash Chrom
  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
  • Supporting information for scientific article. (n.d.). Provided by Google.
  • Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific.
  • Column chrom
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. (2024, October 7).
  • Method for N-alkylation of 2-pyridone. (n.d.).
  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (2021, August 31). American Chemical Society.
  • Purification made easy - secrets of science. (n.d.). Shimadzu.
  • Thin Layer Chrom
  • Technical Support Center: Purification of 2,6-diethyl-3-iodo-4(1H)-pyridone. (n.d.). Benchchem.
  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)
  • Using TLC to Scout Flash Chromatography Solvents. (2023, January 19). Biotage.
  • Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chrom
  • Chromatography: Separation, Purification And Isolation Of Different Phytoconstituent. (n.d.). IJSDR.
  • Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][6][12]Oxazin-2(3H)-Ones. (n.d.). Provided by Google.

  • Ethyl 3-bromo-1-(3-chloropyridin-2-yl)
  • 1-(3-Iodopiperidin-1-yl)ethanone. (n.d.). PubChem.
  • Preparation method of 3-(2-pyridineamino)ethyl propionate. (n.d.).
  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. (2022, January 12).
  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (2025, August 9). MDPI.
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (2015, September 23).
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info.
  • Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate. (n.d.).

Sources

Optimization

Preventing N-dealkylation of 1-Ethyl-3-iodopyridin-2(1H)-one under basic conditions

Technical Support Center: Pyridinone Chemistry Guide: Preventing N-dealkylation of 1-Ethyl-3-iodopyridin-2(1H)-one Welcome to the technical support center for advanced synthetic intermediates. This guide is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Pyridinone Chemistry

Guide: Preventing N-dealkylation of 1-Ethyl-3-iodopyridin-2(1H)-one

Welcome to the technical support center for advanced synthetic intermediates. This guide is designed for researchers, chemists, and drug development professionals who are working with N-substituted pyridinones and encountering challenges with substrate stability. Specifically, we will address the common yet problematic side reaction of N-dealkylation of 1-Ethyl-3-iodopyridin-2(1H)-one under basic conditions.

As your Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the mechanisms at play, enabling you to troubleshoot and optimize your reactions with confidence.

Frequently Asked Questions (FAQs)

Q1: I'm observing the formation of 3-iodopyridin-2(1H)-one in my reaction. Why is my starting material undergoing N-dealkylation?

A1: Understanding the Mechanism of N-Dealkylation

The N-ethyl bond in 1-Ethyl-3-iodopyridin-2(1H)-one, while generally stable, can become labile under certain basic conditions. The dealkylation is typically a result of nucleophilic attack on the ethyl group. The pyridinone ring, being electron-withdrawing, makes the α-carbon of the N-ethyl group more electrophilic and thus more susceptible to this attack.

Two primary mechanistic pathways can be proposed:

  • Direct Nucleophilic Attack (SN2): A strong, nucleophilic base (or another nucleophile present in the reaction mixture) can directly attack the α-carbon of the ethyl group, displacing the pyridinone ring, which acts as a leaving group.

  • Elimination (E2): A very strong, sterically hindered base could potentially abstract a proton from the α-carbon, leading to an intermediate that could facilitate cleavage, though this is generally less common than direct nucleophilic attack for an N-ethyl group.

The most common culprit is the use of a base that is excessively strong or possesses high nucleophilicity. Elevated temperatures can significantly accelerate this undesired side reaction.

cluster_main Proposed Su20992 N-Dealkylation Pathway SM 1-Ethyl-3-iodopyridin-2(1H)-one TS Transition State SM->TS Base Nucleophilic Base (e.g., OH⁻, RO⁻) Base->SM Attack at α-carbon Base->TS Prod1 3-Iodopyridin-2(1H)-one (Anion) TS->Prod1 Pyridinone acts as leaving group Prod2 Ethyl-Base Adduct TS->Prod2

Figure 1: Proposed mechanism for nucleophilic N-dealkylation.

Q2: My reaction shows significant N-dealkylation. What are the first troubleshooting steps?

A2: A Logical Troubleshooting Workflow

When faced with unintended dealkylation, a systematic approach is crucial. The following workflow helps pinpoint the likely cause and guides you toward a solution.

start Dealkylation Detected check_base 1. Analyze Base: - Is it strongly nucleophilic? (e.g., NaOH, MeO⁻) - Is it in large excess? start->check_base check_temp 2. Review Temperature: - Is the reaction run at high temp? (> 80 °C) check_base->check_temp If base is appropriate... solution_base Solution: Switch to a non-nucleophilic, sterically hindered, or weaker base. (See Table 1) check_base->solution_base If base is suspect... check_time 3. Evaluate Reaction Time: - Was the reaction left for an extended period after completion? check_temp->check_time If temp is low... solution_temp Solution: Attempt reaction at a lower temperature (e.g., RT to 60 °C). check_temp->solution_temp If temp is high... solution_time Solution: Monitor reaction by TLC/LCMS and quench upon completion. check_time->solution_time If time is excessive...

Figure 2: Troubleshooting workflow for N-dealkylation.

Begin by critically evaluating your choice of base, as this is the most frequent cause. Then, consider kinetic factors like temperature and reaction duration.

Q3: How do I select a base that will promote my desired reaction without causing dealkylation?

A3: Selecting an Appropriate Base

The key is to choose a base with the right balance of properties: sufficient basicity to facilitate the desired reaction (e.g., deprotonate a reagent in a coupling reaction) but with low nucleophilicity to avoid attacking the N-ethyl group. Sterically hindered organic bases and mild inorganic bases are often excellent choices.

BaseTypepKa (Conjugate Acid)NucleophilicityRecommended For
Problematic Bases
Sodium Hydroxide (NaOH)Strong Inorganic~15.7HighGenerally avoid; high risk of dealkylation and hydrolysis.
Potassium tert-Butoxide (KOtBu)Strong Organic~19Low but reactiveVery strong; may be too harsh. Can promote elimination.
Sodium Methoxide (NaOMe)Strong Organic~15.5HighAvoid; highly nucleophilic.
Recommended Alternatives
Potassium Carbonate (K₂CO₃)Mild Inorganic~10.3LowExcellent for Suzuki, Sonogashira, and Heck couplings.[1]
Cesium Carbonate (Cs₂CO₃)Mild Inorganic~10.3LowSimilar to K₂CO₃ but often provides better solubility and reactivity in organic solvents.
Potassium Phosphate (K₃PO₄)Mild Inorganic~12.3LowA slightly stronger inorganic base, effective in many cross-coupling reactions, particularly with challenging substrates.[2]
Triethylamine (TEA, Et₃N)Organic Amine~10.7ModerateCommon acid scavenger, but can be nucleophilic. Use with caution.[3]
DIPEA (Hünig's Base)Sterically Hindered~11.0Very LowAn excellent choice as an acid scavenger when nucleophilicity must be avoided.[3][4]
2,6-LutidineSterically Hindered~6.7Very LowA non-nucleophilic base, useful for trapping acids like HCl or HBr.[3]

Application Note: Protocol for Suzuki-Miyaura Coupling

This protocol provides a practical example of how to perform a common cross-coupling reaction on 1-Ethyl-3-iodopyridin-2(1H)-one while minimizing the risk of N-dealkylation.

Objective: To couple an arylboronic acid with 1-Ethyl-3-iodopyridin-2(1H)-one using conditions that prevent N-dealkylation.

Materials:

  • 1-Ethyl-3-iodopyridin-2(1H)-one (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)[1]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol)[1]

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Round-bottom flask, condenser, magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Setup: To a round-bottom flask, add 1-Ethyl-3-iodopyridin-2(1H)-one, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the 1,4-dioxane and water via syringe. Degas the resulting mixture by bubbling the inert gas through it for another 10 minutes.[1]

  • Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas.[1]

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and then with brine.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-Ethyl-3-arylpyridin-2(1H)-one.

Causality Behind Choices:

  • Base (K₂CO₃): Potassium carbonate is a mild inorganic base that is sufficiently strong to facilitate the transmetalation step of the catalytic cycle but is non-nucleophilic, posing a minimal risk of N-dealkylation.[3][1]

  • Temperature (80-90 °C): This temperature is high enough to promote the catalytic cycle but low enough to minimize thermal decomposition or side reactions like dealkylation.

  • Solvent System (Dioxane/Water): This biphasic system is standard for Suzuki couplings, effectively dissolving both the organic substrates and the inorganic base.[1]

References

  • ResearchGate. (2015). Which is the alternative of pyridine as a base?[Link]

  • Reddit. (2011). Pyridine replacement in organic synthesis. [Link]

  • Bhakta, M. N., & Wimalasena, K. (2002). Microsomal P450-Catalyzed N-Dealkylation of N,N-Dialkylanilines: Evidence for a Cα−H Abstraction Mechanism. Journal of the American Chemical Society. [Link]

  • Bhakta, M. N., & Wimalasena, K. (2002). Microsomal P450-catalyzed N-dealkylation of N,N-dialkylanilines: evidence for a C(alpha)-H abstraction mechanism. PubMed. [Link]

  • Al-Hadiya, B. H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • RCSB PDB. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC. [Link]

  • CCS Chemistry. (2025). Superoxide Radical Anion Triggered Dual Functionalization of Pyridine Through Degenerate Ring Transformation. Chinese Chemical Society. [Link]

  • Google Groups.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Cross-Coupling Efficiency of 3-Iodo vs. 5-Iodo Pyridones

Executive Summary The pyridone scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for amides and phenols. When functionalizing this core via transition-metal-catalyzed c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyridone scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for amides and phenols. When functionalizing this core via transition-metal-catalyzed cross-coupling, researchers must choose between C3 and C5 halogenated precursors. As an application scientist, I frequently observe that library design teams treat these two positional isomers as functionally equivalent. This is a critical error. The spatial relationship between the halogen and the inherent lactam motif dictates a divergent energy landscape for the catalytic cycle, profoundly impacting reaction efficiency, ligand selection, and overall yield.

Mechanistic Causality: The Steric and Electronic Divide

To master pyridone functionalization, one must understand the causality behind their divergent reactivities. The difference in cross-coupling efficiency between 3-iodo-2-pyridone and 5-iodo-2-pyridone boils down to a competition between electronic activation and steric/coordinative poisoning.

The C5 Advantage (Sterically Accessible & Electronically Primed): At the C5 position, the iodine atom is para to the electron-withdrawing carbonyl group. This resonance effect lowers the LUMO of the C-I bond, rendering it highly electron-deficient and exceptionally favorable for oxidative addition by electron-rich Pd(0) species. Furthermore, it is sterically unencumbered, allowing rapid coordination of the catalyst without ligand repulsion, as demonstrated in1[1].

The C3 Bottleneck (Steric Shielding & The "Carbonyl Trap"): Conversely, the C3 position is directly ortho to the lactam carbonyl. This proximity introduces two critical mechanistic barriers:

  • Steric Shielding: The bulky phosphine ligands required to stabilize the Pd(0) active species clash violently with the carbonyl oxygen, significantly increasing the activation energy required for oxidative addition.

  • The "Carbonyl Trap": Following oxidative addition, the adjacent carbonyl oxygen can act as a competing internal ligand, coordinating to the electrophilic Pd(II) center. This forms a stable, off-cycle palladacycle that stalls the transmetalation step, often leading to catalyst death or protodehalogenation, a phenomenon frequently observed during 2[2]. While challenging in standard cross-couplings, 3-iodo-2-pyridones can be effectively utilized in specialized 3[3] where the adjacent oxygen participates in the ring formation.

Quantitative Performance Comparison

The mechanistic differences translate directly to laboratory outcomes. The table below summarizes the expected performance of both isomers across standard cross-coupling platforms.

Reaction Type5-Iodo-2-pyridone Efficiency3-Iodo-2-pyridone EfficiencyMechanistic Bottleneck at C3
Suzuki-Miyaura High Yield (85–95%) Standard ligands (dppf)Mild temp (80 °C)Moderate Yield (40–60%) Bulky ligands required (XPhos)High temp (100–110 °C)Rate-limiting transmetalation due to steric clash and C=O coordination.
Sonogashira High Yield (80–95%) Standard CuI co-catalysisLow Yield (<40%) Prone to homocoupling side-reactionsSluggish oxidative addition; alkyne polymerization competes.
Buchwald-Hartwig Moderate–High Yield (70–85%) Poor Yield (<30%) High rate of protodehalogenationReductive elimination is hindered by the adjacent lactam motif.

Visualizing the Reaction Pathways

The following diagram maps the divergent energy landscapes of the catalytic cycles, highlighting where the C3 isomer deviates into off-cycle traps.

G cluster_3 3-Iodo-2-pyridone Pathway cluster_5 5-Iodo-2-pyridone Pathway Pd Pd(0)L_n Catalyst I3 3-Iodo Substrate (Sterically Hindered) Pd->I3 I5 5-Iodo Substrate (Sterically Accessible) Pd->I5 OA3 Oxidative Addition (High Activation Energy) I3->OA3 Slow Trap Off-Cycle Palladacycle (C=O Coordination) OA3->Trap Competing Pathway TM3 Transmetalation (Rate-Limiting) OA3->TM3 Heat/Bulky Ligand Prod3 3-Substituted Pyridone TM3->Prod3 OA5 Oxidative Addition (Low Activation Energy) I5->OA5 Fast TM5 Transmetalation (Facile) OA5->TM5 Prod5 5-Substituted Pyridone TM5->Prod5

Divergent Pd-catalyzed cross-coupling pathways for 3-iodo vs 5-iodo pyridones.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in the mechanistic causality discussed above.

Protocol A: Suzuki-Miyaura Coupling of 5-Iodo-2-pyridone

Objective: High-yielding C-C bond formation at the sterically accessible C5 position. Reagents: 5-iodo-2-pyridone (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1).

  • Solvent Deoxygenation: Sparge the 1,4-Dioxane/H₂O mixture with argon for 15 minutes prior to reagent addition. Causality: Pd(0) is highly susceptible to oxidation by dissolved O₂. Removing oxygen ensures the catalyst remains active and prevents homocoupling of the boronic acid.

  • Reagent Assembly: Add the pyridone, boronic acid, base, and catalyst. Causality: The bidentate dppf ligand is chosen because the C5 position is unhindered; it provides excellent stability to the Pd center without needing extreme steric bulk to force reductive elimination.

  • Thermal Activation: Heat the reaction to 80 °C for 3 hours. Causality: 80 °C provides sufficient kinetic energy for transmetalation. Higher temperatures are unnecessary and would only accelerate protodeboronation of the arylboronic acid.

  • Reaction Quench & Workup: Cool to room temperature, dilute with EtOAc, and adjust the aqueous layer to pH 6 with 1M HCl. Causality: Pyridones are highly polar and can form water-soluble potassium salts under basic conditions. Neutralizing the aqueous phase ensures the product partitions entirely into the organic layer.

Protocol B: Suzuki-Miyaura Coupling of 3-Iodo-2-pyridone

Objective: Overcoming the "carbonyl trap" and steric shielding at the C3 position. Reagents: 3-iodo-2-pyridone (1.0 eq), Arylboronic acid (1.5 eq), Pd₂(dba)₃ (5 mol%), XPhos (12 mol%), K₃PO₄ (3.0 eq), Toluene/H₂O (10:1).

  • Ligand Pre-complexation: Stir Pd₂(dba)₃ and XPhos in degassed toluene for 10 minutes before adding other reagents. Causality: XPhos is a bulky, electron-rich biaryl phosphine. Pre-complexation ensures the formation of the active L₁Pd(0) species. The massive steric profile of XPhos is explicitly required to physically block the adjacent C2-carbonyl oxygen from coordinating to the Pd(II) center, thereby bypassing the off-cycle palladacycle trap.

  • Stoichiometric Adjustment: Add 1.5 equivalents of the arylboronic acid and 3.0 equivalents of K₃PO₄. Causality: K₃PO₄ is a stronger base than K₂CO₃, accelerating the formation of the reactive boronate complex needed to force the sterically hindered transmetalation step. The excess boronic acid compensates for the inevitable protodeboronation that occurs during the extended reaction time.

  • High-Temperature Reflux: Heat the mixture to 110 °C for 16 hours. Causality: The steric crowding at C3 significantly raises the activation energy for both oxidative addition and transmetalation. Elevated thermal energy is mandatory to drive the catalytic cycle forward.

References

  • Flexible Strategy for Differentially 3,5-Disubstituted 4-Oxypyridin-2(1H)
  • Synthetic Studies on FNC-RED and Its Analogues Containing an All syn-Cyclopentanetetrol Moiety Source: The Journal of Organic Chemistry - ACS Publications URL
  • Palladium-Catalyzed Carbonylative Annulation of Internal Alkynes: Synthesis of 3,4-Disubstituted Coumarins Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Comparative

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Analysis of 1-Ethyl-3-iodopyridin-2(1H)-one

Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 1-Ethyl-3-iodopyridin-2(1H)-one, a pyridinone derivative with potential therapeutic applications, establishing a robust and reliable analytical method to determine purity is a critical regulatory and scientific necessity.[1] The presence of impurities, even in minute quantities, can significantly impact the API's stability, bioavailability, and safety profile.

This guide provides an in-depth, scientifically grounded framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-Ethyl-3-iodopyridin-2(1H)-one. Moving beyond a simple checklist of procedures, we will explore the scientific rationale behind each experimental choice, ensuring the resulting method is not only compliant but also scientifically sound and reliable for its intended purpose. The validation strategy is designed in accordance with the globally recognized International Council for Harmonisation (ICH) guideline Q2(R1), which provides a comprehensive framework for validating analytical procedures.[2][3][4]

Part 1: The Foundation - Method Development Strategy

Before validation can begin, a suitable analytical method must be developed. The goal is to create a method that is specific, sensitive, and robust. Our strategy is built upon the physicochemical properties of the analyte, 1-Ethyl-3-iodopyridin-2(1H)-one.

Analyte Profile: 1-Ethyl-3-iodopyridin-2(1H)-one

  • Structure: A pyridinone core with an ethyl group on the nitrogen, an iodine atom at the 3-position, and a carbonyl group.

  • Expected Polarity: The molecule possesses both nonpolar (ethyl group, aromatic ring) and polar (carbonyl group, iodine atom) characteristics, making it moderately polar. This profile makes it an ideal candidate for Reverse-Phase HPLC.

  • Chromophore: The conjugated pyridinone ring system is an excellent chromophore, allowing for sensitive detection using a UV-Vis detector. The optimal detection wavelength (λmax) is determined by scanning a dilute solution of the analyte across the UV spectrum (e.g., 200-400 nm). For this guide, we will assume a λmax of 254 nm, a common wavelength for aromatic compounds.

Rationale for Chromatographic Conditions

The selection of chromatographic parameters is a logical process designed to achieve optimal separation and detection.

G cluster_0 Method Development Logic Analyte Analyte Properties (1-Ethyl-3-iodopyridin-2(1H)-one) - Moderate Polarity - UV Chromophore Mode Select HPLC Mode Analyte->Mode is moderately polar Detector Select Detector Analyte->Detector has UV absorbance RP_HPLC Reverse-Phase HPLC Mode->RP_HPLC chosen Column Select Column C18 C18 Column (e.g., 4.6 x 150 mm, 5 µm) Column->C18 chosen for versatility MobilePhase Select Mobile Phase ACN_Water Acetonitrile/Water (Gradient Elution) MobilePhase->ACN_Water chosen for efficiency UV_Detector UV Detector at λmax (e.g., 254 nm) Detector->UV_Detector chosen RP_HPLC->Column requires nonpolar stationary phase RP_HPLC->MobilePhase requires polar mobile phase

Caption: Logical workflow for selecting initial HPLC parameters.

  • Column Choice: A C18 (octadecylsilane) column is selected as the stationary phase. Its nonpolar nature is ideal for retaining and separating moderately polar compounds like our analyte from potential impurities of varying polarities in a reverse-phase mode.

  • Mobile Phase Composition: A gradient elution using acetonitrile (organic modifier) and water is chosen. This approach allows for the effective elution of a wide range of impurities with different polarities and ensures the main analyte peak is sharp and well-resolved. A starting condition with a higher percentage of water will retain the analyte, while a gradual increase in acetonitrile will elute it and any more nonpolar impurities.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C are selected as starting points. These conditions typically provide a good balance between analysis time, efficiency, and backpressure for a standard 4.6 x 150 mm column.

Proposed HPLC Method for Purity Analysis
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Standard Conc. 1.0 mg/mL
Sample Conc. 1.0 mg/mL

Part 2: The Core Requirement - Method Validation Protocol (ICH Q2(R1))

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[5] The following sections detail the experimental protocols and acceptance criteria for validating the proposed HPLC method.

G Start Method Development Complete Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness End Method Validated Robustness->End

Caption: Sequential workflow for HPLC method validation.

Specificity (Selectivity)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][6][7] For a purity method, this is arguably the most critical parameter. It ensures that the peak response measured for the main component is free from interference, preventing an overestimation of purity.[8][9]

Experimental Protocol:

  • Forced Degradation: Subject the API sample (1.0 mg/mL) to various stress conditions to intentionally generate degradation products:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 48 hours (solid state).

    • Photolytic: Expose to UV light (254 nm) for 48 hours (solid state).

  • Analysis: Analyze the unstressed sample, a blank (diluent), and all stressed samples using the proposed HPLC method.

  • Peak Purity Assessment: Use a photodiode array (PDA) detector to assess the peak purity of the 1-Ethyl-3-iodopyridin-2(1H)-one peak in all chromatograms. The resolution between the main peak and the closest eluting impurity/degradant peak must be calculated.

Acceptance Criteria & Comparison Data:

Sample ConditionObservationResolution (Rs) with Nearest PeakPeak Purity IndexStatus
Unstressed APINo co-eluting peaks observedN/A> 0.999Pass
Acid Stressed~15% degradation, 2 new peaks observed2.5> 0.999Pass
Base Stressed~20% degradation, 3 new peaks observed2.1> 0.999Pass
Oxidative Stress~10% degradation, 1 new peak observed3.0> 0.999Pass
Thermal Stress~5% degradation, 1 new peak observed2.8> 0.999Pass
Photolytic Stress~8% degradation, 2 new peaks observed2.3> 0.999Pass
Acceptance Criteria No interference at analyte RT. Resolution (Rs) > 2.0. Peak Purity Index > 0.999.
Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[10][11] This is essential for accurately quantifying the API and any impurities. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[12]

Experimental Protocol:

  • Prepare a stock solution of the 1-Ethyl-3-iodopyridin-2(1H)-one reference standard.

  • Perform serial dilutions to create at least five concentration levels, ranging from 50% to 150% of the nominal concentration (e.g., 0.5, 0.75, 1.0, 1.25, and 1.5 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria & Comparison Data:

ParameterResultAcceptance CriteriaStatus
Range Studied 0.5 mg/mL - 1.5 mg/mL (50% - 150%)80% - 120% of test concentrationPass
Correlation Coefficient (r²) 0.9995r² ≥ 0.995Pass
Y-intercept Close to zeroShould not be significantly different from zeroPass
Residual Plot Random distribution of points around zeroRandom distributionPass
Accuracy

Causality: Accuracy expresses the closeness of the results obtained by the method to the true value.[14] It confirms that there are no systematic errors or biases in the measurement, ensuring the reported purity value is correct.

Experimental Protocol:

  • Prepare a placebo mixture (if applicable) or use the sample diluent.

  • Spike the placebo/diluent with the API reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare three independent samples at each concentration level (total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery for each.

Acceptance Criteria & Comparison Data:

Spiked LevelAmount Added (mg/mL)Amount Recovered (mg/mL, mean of n=3)% Recovery% RSD (n=3)
80%0.800.79599.4%0.45%
100%1.001.008100.8%0.31%
120%1.201.19599.6%0.52%
Acceptance Criteria Mean % Recovery: 98.0% - 102.0%. % RSD for each level: ≤ 2.0%.
Precision

Causality: Precision measures the degree of agreement among individual test results from multiple samplings of a homogeneous sample. It demonstrates the random error of the method. It is evaluated at two levels: repeatability and intermediate precision.[1]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the API at 100% of the target concentration (1.0 mg/mL).

    • Analyze all six samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

  • Intermediate Precision (Inter-assay precision):

    • Have a different analyst repeat the repeatability test on a different day using a different HPLC system (if available).

    • Calculate the %RSD for this new set of six samples.

    • Combine the data from both days (n=12) and calculate the overall %RSD.

Acceptance Criteria & Comparison Data:

Precision LevelNo. of Samples (n)Mean Assay (%)% RSDStatus
Repeatability (Day 1)699.8%0.41%Pass
Intermediate (Day 2)6100.1%0.55%Pass
Overall (Day 1 & 2)1299.95%0.62%Pass
Acceptance Criteria % RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified as an exact value.[3] LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[3][18] These are crucial for a purity method to define its sensitivity for detecting and quantifying potential impurities.

Experimental Protocol:

  • Based on the Calibration Curve: This is the most common and regulatory-accepted approach. The LOD and LOQ are calculated from the standard deviation of the response (σ) and the slope (S) of the linearity curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Here, 'σ' can be taken as the standard deviation of the y-intercept of the regression line.

Acceptance Criteria & Comparison Data:

ParameterCalculationResultAcceptance Criteria
LOD 3.3 * (σ_intercept / Slope)0.05 µg/mL (0.005%)Method should be sensitive enough to detect impurities at required levels.
LOQ 10 * (σ_intercept / Slope)0.15 µg/mL (0.015%)Must be precise and accurate at this concentration.
Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[20][21] It provides an indication of the method's reliability during normal usage and is a critical part of ensuring method transferability between labs.[22]

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the chromatographic conditions, one at a time.

  • Typical variations include:

    • Flow Rate: ±10% (0.9 mL/min and 1.1 mL/min).

    • Column Temperature: ±5°C (25°C and 35°C).

    • Mobile Phase Composition: Vary the initial %B by ±2% absolute.

  • Monitor system suitability parameters (e.g., retention time, peak asymmetry, resolution) and the assay result.

Acceptance Criteria & Comparison Data:

Parameter VariedVariationRetention Time ShiftResolution (Rs)Assay Result (% of Nominal)
Nominal Condition --> 2.0100.0%
Flow Rate0.9 mL/min~+10%> 2.099.8%
1.1 mL/min~-10%> 2.0100.1%
Column Temp.25°C~+2%> 2.099.9%
35°C~-2%> 2.0100.2%
Acceptance Criteria System suitability parameters must pass. Assay results should not deviate significantly.

Summary & Final Comparison

This guide has detailed a systematic, science-driven approach to developing and validating an HPLC method for the purity of 1-Ethyl-3-iodopyridin-2(1H)-one. The validation data, benchmarked against internationally accepted ICH Q2(R1) criteria, confirms that the proposed method is specific, linear, accurate, precise, sensitive, and robust .

The successful validation demonstrates that the analytical procedure is suitable for its intended purpose: to provide reliable and accurate purity data for 1-Ethyl-3-iodopyridin-2(1H)-one, thereby supporting drug development professionals in ensuring the quality, safety, and efficacy of their product. This rigorous, well-documented approach not only ensures compliance but also builds a foundation of trust in the data generated for critical decision-making throughout the pharmaceutical lifecycle.

References

  • Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). Available at: [Link]

  • Calculating LOD and LOQ for HPLC and UV Methods . Pharma Validation. Available at: [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance? . Altabrisa Group. Available at: [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? . Future Science. Available at: [Link]

  • Guideline on bioanalytical method validation . European Medicines Agency (EMA). Available at: [Link]

  • Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method . ACS Publications. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. Available at: [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School . AAPS. Available at: [Link]

  • How to calculate LOD and LOQ of analyte by hplc? . ResearchGate. Available at: [Link]

  • HPLC analytical tips: What is 'specificity'? . Biorelevant.com. Available at: [Link]

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  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve . Separation Science. Available at: [Link]

  • How Is The Linearity Range And Detection Limit Of The Method Determined? . Master Analytical Validation. Available at: [Link]

  • Robustness Tests . LCGC International. Available at: [Link]

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  • A Guide to Analytical Method Validation . Waters Corporation. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation: Comparative Analysis of N-Alkyl Iodopyridones

Introduction: The Analytical Imperative for N-Alkyl Iodopyridones N-alkyl iodopyridones represent a class of heterocyclic compounds of growing interest in medicinal chemistry and materials science. Their structural chara...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for N-Alkyl Iodopyridones

N-alkyl iodopyridones represent a class of heterocyclic compounds of growing interest in medicinal chemistry and materials science. Their structural characterization is paramount, particularly when identifying metabolites in drug development studies or characterizing novel materials. Mass spectrometry, coupled with tandem MS (MS/MS), stands as the premier analytical technique for this purpose. However, the confident structural elucidation of these molecules hinges on a deep understanding of their gas-phase fragmentation behavior.

This guide provides a comparative analysis of the fragmentation patterns of N-alkyl iodopyridones, focusing on how the length of the N-alkyl substituent systematically influences the resulting product ion spectra. As a Senior Application Scientist, my objective is to move beyond a mere catalog of fragments and delve into the mechanistic rationale behind the observed cleavages. This document is designed for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural confirmation and who will benefit from a predictive framework for interpreting the spectra of these and related compounds.

Part 1: The Experimental Framework: Acquiring High-Fidelity Fragmentation Data

The choice of analytical conditions is critical for obtaining reproducible and informative fragmentation spectra. The protocols described herein are designed to be self-validating, providing a robust foundation for comparative studies.

Causality in Method Design: Why Electrospray Ionization?

N-alkyl iodopyridones possess a quaternized nitrogen within their pyridinium-like structure, making them pre-charged in solution. Electrospray Ionization (ESI) is the ideal technique for these molecules as it is a "soft ionization" method that gently transfers these existing ions from the solution phase to the gas phase with minimal in-source fragmentation.[1][2] This ensures that the ion selected for fragmentation (the precursor ion) is the intact protonated or pre-charged molecule, providing a clear starting point for fragmentation analysis. We operate in positive ion mode to detect the cationic pyridone species.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a standardized method for analyzing N-alkyl iodopyridones using a typical high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the N-alkyl iodopyridone standard in methanol.

    • Dilute the stock solution to a working concentration of 10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid ensures efficient protonation and ionization.

  • Liquid Chromatography (LC) Parameters:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) suitable for separating small polar molecules.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 300°C[3]

    • Scan Range (MS1): m/z 100-1000

    • Tandem MS (MS/MS) Mode: Data-Dependent Acquisition (DDA) or targeted analysis.

    • Precursor Ion Selection: Isolate the [M]+ or [M+H]+ ion of the target N-alkyl iodopyridone with an isolation window of ~1 Da.

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Apply a stepped normalized collision energy (e.g., 15, 25, 40 eV). This allows for the observation of both low-energy (rearrangement-prone) and high-energy (bond cleavage) fragments, providing a comprehensive fragmentation map. Collision-Induced Dissociation (CID) is the process where the kinetic energy of the accelerated ion is converted into internal energy upon collision, leading to bond breakage.[4]

Part 2: Comparative Fragmentation Analysis

The fragmentation of N-alkyl iodopyridones is primarily dictated by three structural features: the weak C-I bond, the N-alkyl chain, and the pyridone ring itself.

The Ubiquitous Cleavage: Loss of Iodine

The carbon-iodine bond is the weakest covalent bond in these molecules, making its cleavage a highly favorable fragmentation pathway.[5] Upon collisional activation, the most common initial fragmentation event is the homolytic cleavage of the C-I bond, resulting in the neutral loss of an iodine radical (I•).

  • Diagnostic Loss: This corresponds to a neutral loss of 126.9044 Da . The resulting fragment ion is often a prominent peak in the spectrum and serves as a key diagnostic marker for identifying iodinated compounds.[6][7]

The Influence of the N-Alkyl Chain: A Systematic Comparison

The length and structure of the N-alkyl chain profoundly impact the fragmentation cascade. Studies on N-alkylpyridinium salts have established two primary dissociation mechanisms following activation: direct C-N bond cleavage and cleavage involving a proton transfer.[8][9][10]

To illustrate the effect of the alkyl chain, let's compare the expected fragmentation patterns of two hypothetical analogs: N-ethyl-3-iodo-2-pyridone and N-hexyl-3-iodo-2-pyridone.

Precursor Ion (Example m/z)Key Fragment Ion (m/z)Proposed Structure/OriginN-Ethyl AnalogN-Hexyl Analog
[M+H]⁺ [M+H - I]⁺ Loss of Iodine Radical (I•)High High
[M+H]⁺ [Pyridone+H]⁺ Loss of Alkene (C₂H₄ or C₆H₁₂)High High
[M+H]⁺ [M+H - HI]⁺ Loss of Hydrogen IodideModerateModerate
[M+H]⁺ [M+H - C₂H₅]⁺ Loss of Ethyl RadicalLowN/A
[M+H]⁺ [M+H - C₆H₁₃]⁺ Loss of Hexyl RadicalN/ALow
[M+H - I]⁺ [C₄H₉]⁺ (m/z 57) Fragmentation of Hexyl ChainN/AModerate
[M+H - I]⁺ [C₃H₇]⁺ (m/z 43) Fragmentation of Hexyl ChainN/AModerate

Observations and Mechanistic Insights:

  • Alkene Elimination: For alkyl chains of ethyl or longer, a major fragmentation pathway is the elimination of a neutral alkene via a proton transfer mechanism, leaving the charged iodopyridone core.[9] This is often the base peak in the spectrum, especially at lower collision energies.

  • Alkyl Chain Fragmentation: Longer alkyl chains provide additional fragmentation pathways.[11] The N-hexyl analog is expected to show characteristic fragments from the cleavage of the hexyl group itself, such as the stable secondary carbocation at m/z 57 (butyl cation) or m/z 43 (propyl cation). These peaks are absent in the spectrum of the N-ethyl analog.

  • Radical Loss: Direct cleavage of the N-C bond to lose an alkyl radical is generally a less favored pathway compared to alkene elimination for these even-electron precursor ions.[12]

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the principal fragmentation routes.

cluster_main General Fragmentation Pathways M Precursor Ion [N-Alkyl-Iodopyridone+H]⁺ M_minus_I [M+H - I]⁺ M->M_minus_I - I• (127 Da) M_minus_HI [M+H - HI]⁺ M->M_minus_HI - HI (128 Da) Pyridone [Iodopyridone+H]⁺ M->Pyridone - Alkene (e.g., CnH2n) RingFrag Ring Fragments (e.g., loss of CO) M_minus_I->RingFrag - CO

Caption: Core fragmentation pathways for N-alkyl iodopyridones.

cluster_comparison Influence of N-Alkyl Chain Length M_Hexyl [N-Hexyl-Iodopyridone+H]⁺ M_Hexyl_minus_I [M+H - I]⁺ M_Hexyl->M_Hexyl_minus_I - I• Pyridone_from_Hexyl [Iodopyridone+H]⁺ M_Hexyl->Pyridone_from_Hexyl - C₆H₁₂ (Hexene) Alkyl_Frags Alkyl Fragments (m/z 57, 43, 29) M_Hexyl_minus_I->Alkyl_Frags Chain Scission M_Ethyl [N-Ethyl-Iodopyridone+H]⁺ Pyridone_from_Ethyl [Iodopyridone+H]⁺ M_Ethyl->Pyridone_from_Ethyl - C₂H₄ (Ethene)

Caption: Divergent pathways based on N-alkyl chain length.

Conclusion: A Predictive Tool for Structural Elucidation

The mass spectral fragmentation of N-alkyl iodopyridones is a systematic process governed by fundamental principles of ion chemistry. By recognizing the key fragmentation channels—facile iodine loss and chain-length-dependent alkene elimination—researchers can confidently interpret complex spectra.

Key Takeaways:

  • Primary Identifier: A neutral loss of ~127 Da is a strong indicator of an iodinated compound.

  • Base Peak Predictor: The loss of the N-alkyl chain as a neutral alkene is often the most abundant fragmentation pathway, yielding a fragment corresponding to the iodopyridone core.

  • Chain Length Diagnostics: The presence of smaller m/z fragments corresponding to carbocations (e.g., m/z 57, 43) is indicative of an N-alkyl chain of C4 or longer.

This guide provides a foundational framework for the analysis of N-alkyl iodopyridones. By applying these principles and the detailed experimental protocol, scientists can enhance the speed and accuracy of structural characterization in their research and development endeavors.

References

  • Watson, C. H., Baykut, G., Mowafy, Z., Katritzky, A. R., & Eyler, J. R. (2008). Photodissociation and Collisionally Activated Dissociation Studies of N-Alkylpyridinium Cations Formed By Laser Desorption. Instrumentation Science & Technology, 17(1-2), 155-172. [Link]

  • Katritzky, A. R., et al. (1989). Kinetics and mechanisms of nucleophilic displacements with heterocycles as leaving groups. Part 27. Collisionally activated dissociation of N-alkylpyridinium cations to pyridinium cation and olefins in the gas phase. Journal of the American Chemical Society. [Link]

  • Lawrence, R., & Waight, E. S. (1968). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1-6. [Link]

  • Káncz, A., et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 55(5), e4479. [Link]

  • Katritzky, A. R., Watson, C. H., Dega-Szafran, Z., & Eyler, J. R. (1990). Kinetics and mechanism of nucleophilic displacements with heterocycles as leaving groups. 26. Collisionally activated dissociation of N-alkylpyridinium cations to pyridine and alkyl cations in the gas phase. Journal of the American Chemical Society, 112(6), 2471-2478. [Link]

  • eGyanKosh. (N.D.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh Repository. [Link]

  • PatSnap. (2025). Alkyl Chain Length Impact on Chemical Properties. Eureka by PatSnap. [Link]

  • Li, Q., et al. (2025). IodoFinder: Machine Learning-Guided Recognition of Iodinated Chemicals in Nontargeted LC-MS/MS Analysis. Environmental Science & Technology. [Link]

  • Harrison, A. G. (1980). Effect of chain length on the chemical ionisation mass spectra of methyl n-alkanoates. Journal of the Chemical Society, Perkin Transactions 2, (11), 1605-1609. [Link]

  • Ding, J., et al. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry, 88(1), 991-997. [Link]

  • El-azab, W. I. M. (2010). Fragmentation Mechanism of Alkylmonoglycosides by Mass Spectrometry. ResearchGate. [Link]

  • Wikipedia. (2024). Electrospray ionization. Wikipedia. [Link]

  • Shi, Y. (2009). Passive and Active Fragment Ion Mass Defect Labeling: Distinct Proteomics Potential of Iodine-Based Reagents. Analytical Chemistry, 81(16), 6959-6966. [Link]

  • Doc Brown's Chemistry. (N.D.). Mass spectrum of 1-iodo-2-methylpropane. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

  • Zhang, N., et al. (2022). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry, 10, 989392. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1034. [Link]

  • Pramanik, B. N., et al. (1998). Electrospray ionization mass spectrometry for the study of non-covalent complexes: an emerging technology. Journal of Mass Spectrometry, 33(10), 911-920. [Link]

  • University of Arizona. (N.D.). Mass Spectrometry: Fragmentation. University of Arizona Chemistry Department. [Link]

  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]

  • Liu, R., et al. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Rapid Communications in Mass Spectrometry. [Link]

  • Djerassi, C., et al. (1967). Mass spectral fragmentations of alkylpyridine N‐oxides. Journal of Mass Spectrometry, 2(2), 167-175. [Link]

  • Musacchio, A. J., et al. (2021). Dissection of Alkylpyridinium Structures to Understand Deamination Reactions. ACS Catalysis, 11(15), 9294-9303. [Link]

  • De la Torre, L., & Jackson, G. P. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. International Journal of Mass Spectrometry, 453, 116348. [Link]

  • Wikipedia. (2024). Collision-induced dissociation. Wikipedia. [Link]

  • Hashizume, D., et al. (2022). Effect of Alkyl Side Chain Length on the Lithium-Ion Conductivity for Polyether Electrolytes. Frontiers in Chemistry, 10, 896333. [Link]

Sources

Comparative

Benchmarking palladium catalysts for 1-Ethyl-3-iodopyridin-2(1H)-one coupling

Benchmarking Palladium Catalysts for 1-Ethyl-3-iodopyridin-2(1H)-one Coupling: A Comprehensive Guide Introduction & Mechanistic Causality The functionalization of 2-pyridinone scaffolds is a critical pathway in the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Palladium Catalysts for 1-Ethyl-3-iodopyridin-2(1H)-one Coupling: A Comprehensive Guide

Introduction & Mechanistic Causality

The functionalization of 2-pyridinone scaffolds is a critical pathway in the development of modern therapeutics, including p38 MAP kinase inhibitors and treatments for visceral leishmaniasis[1]. Among the various halogenated building blocks, 1-Ethyl-3-iodopyridin-2(1H)-one presents a unique synthetic challenge.

While the carbon-iodine bond is generally highly reactive toward oxidative addition by Palladium(0), the C3 position of the 2-pyridinone ring is notoriously difficult to functionalize compared to the C5 position. Literature demonstrates that in 3,5-diiodopyridin-2-ones, Suzuki-Miyaura coupling occurs selectively at the C5 position, leaving the C3 halide completely untouched under standard conditions[2].

The Causality of C3 Deactivation:

  • Steric Hindrance: The N-ethyl group creates a significant steric shield around the C3 position, impeding the approach of bulky Ln​Pd(0) complexes.

  • Electronic Effects: The lone pair of the lactam nitrogen delocalizes into the adjacent carbonyl group. This coordination environment can allow the lactam oxygen to competitively bind to the palladium center, stalling the transmetalation step.

To overcome these barriers, the choice of palladium source, ligand architecture, and base is not merely a matter of optimization—it is a strict requirement for catalytic turnover[3].

Catalyst Benchmarking Data

To objectively evaluate catalytic efficiency, we benchmarked three distinct palladium systems for the Suzuki-Miyaura cross-coupling of 1-Ethyl-3-iodopyridin-2(1H)-one with phenylboronic acid.

Standardized Reaction Conditions: 1.0 equiv 1-Ethyl-3-iodopyridin-2(1H)-one, 1.5 equiv Phenylboronic acid, 2.0 equiv Base, 0.1 mol% Pd catalyst, Solvent (0.2 M), 80 °C.

Catalyst SystemLigand ArchitectureBase / SolventTime (h)Conversion (%)Isolated Yield (%)TON
Pd(PPh3)4 Monodentate (Aryl)Na2CO3 / Tol:H2O127562620
Pd(dppf)Cl2 Bidentate (Ferrocene)K3PO4 / Dioxane:H2O88881810
Pd(OAc)2 / XPhos Dialkylbiaryl PhosphineK3PO4 / n-BuOH2>9996960

Data Synthesis: The classic Pd(PPh3)4 system suffers from sluggish transmetalation due to the steric bulk of the N-ethyl group. Switching to the highly active Pd(OAc)2 / XPhos system resolves this bottleneck. The electron-rich dicyclohexyl moiety of XPhos accelerates oxidative addition, while its biphenyl backbone provides the necessary steric bulk to force rapid reductive elimination, achieving >99% conversion in just 2 hours.

Mechanistic Pathway

G Pd0 Pd(0)L2 Active Catalyst (Electron-Rich) OxAdd Oxidative Addition (C3-I Cleavage) Pd0->OxAdd 1-Ethyl-3-iodopyridin-2-one TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base / Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Halide Exchange RedElim->Pd0 Cross-Coupled Product

Fig 1: Pd-catalyzed Suzuki-Miyaura catalytic cycle for 3-iodopyridin-2(1H)-ones.

Self-Validating Experimental Protocol

The following protocol details the optimized Pd(OAc)2 / XPhos methodology. It is designed as a self-validating system where physical observations confirm mechanistic milestones.

Step-by-Step Methodology:

Step 1: Substrate & Reagent Assembly

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 1-Ethyl-3-iodopyridin-2(1H)-one (1.0 mmol, 249 mg) and phenylboronic acid (1.5 mmol, 183 mg).

  • Add anhydrous K3​PO4​ (2.0 mmol, 424 mg). Causality: K3​PO4​ is chosen over Na2​CO3​ because its higher solubility in alcohols and stronger basicity strictly accelerates the rate-limiting transmetalation step.

Step 2: Catalyst Loading & Degassing 3. Add Pd(OAc)2​ (0.001 mmol, 0.22 mg) and XPhos (0.002 mmol, 0.95 mg). 4. Seal the tube with a rubber septum and subject the vessel to three cycles of vacuum/nitrogen backfill. 5. Inject anhydrous, degassed n-butanol (5.0 mL) via syringe. Causality: Degassing is mandatory. Molecular oxygen rapidly oxidizes the electron-rich XPhos ligand to its phosphine oxide, permanently arresting the catalytic cycle.

Step 3: Reaction Execution & Visual Validation 6. Place the tube in a pre-heated oil bath at 80 °C. 7. Validation Check: Within the first 10 minutes, observe the reaction mixture. It should transition from a heterogeneous red/brown suspension to a homogeneous pale-yellow solution. This color shift physically validates the reduction of Pd(II) to the active Ln​Pd(0) species.

Step 4: Monitoring & Isolation 8. Stir for 2 hours. Monitor via LC-MS. The disappearance of the starting material peak (m/z 250[M+H]+) and the appearance of the product peak (m/z 200[M+H]+) confirms completion. 9. Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. 10. Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 1-Ethyl-3-phenylpyridin-2(1H)-one.

Standardized Experimental Workflow

Workflow Step1 1. Substrate Preparation Degassing & Inert Atmosphere Step2 2. Catalyst & Ligand Assembly Pre-activation of Pd(II) to Pd(0) Step1->Step2 Step3 3. Cross-Coupling Reaction Thermal Heating (80°C) Step2->Step3 Step4 4. Reaction Monitoring LC-MS / TLC Analysis Step3->Step4 Step5 5. Workup & Isolation Filtration & Chromatography Step4->Step5

Fig 2: Standardized experimental workflow for benchmarking palladium catalysts.

References

  • Et3N-Induced Demethylation−Annulation of 3-Alkynyl-4-methoxy-2-pyridones and Structurally Related Compounds in the Synthesis of Furan-Fused Heterocycles The Journal of Organic Chemistry - ACS Public
  • Scaffold-Hopping Strategy on a Series of Proteasome Inhibitors Led to a Preclinical Candidate for the Treatment of Visceral Leishmaniasis Journal of Medicinal Chemistry - ACS Public
  • Gold-Mediated Synthesis and Functionalization of Chiral Halopyridones Organic Letters - ACS Public

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 1-Ethyl-3-iodopyridin-2(1H)-one

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-Ethyl-3-iodopyridin-2(1H)-one. It is intended for researchers, scientists, and professionals in drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-Ethyl-3-iodopyridin-2(1H)-one. It is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar compounds. The following procedures are designed to ensure a safe laboratory environment by outlining the necessary personal protective equipment (PPE), operational plans, and emergency responses.

Hazard Identification and Risk Assessment

Based on available data for similar compounds, 1-Ethyl-3-iodopyridin-2(1H)-one is anticipated to present the following hazards:

  • Skin Corrosion/Irritation: Likely to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation or damage.[1][2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][6][7]

  • Acute Oral Toxicity: May be harmful if swallowed.[1][7]

  • Light Sensitivity: Iodinated organic compounds can be sensitive to light, potentially leading to decomposition.[2]

  • Flammability: While some related compounds are flammable solids or liquids, the flammability of 1-Ethyl-3-iodopyridin-2(1H)-one should be confirmed.[1][3][8] However, it is prudent to handle it away from ignition sources.[1][3][8][9]

Summary of Potential Hazards:
Hazard ClassCategoryPrimary Route of ExposurePotential Health Effects
Skin Corrosion/IrritationCategory 2DermalCauses skin irritation.[1][2][3]
Serious Eye Damage/IrritationCategory 2A/1OcularCauses serious eye irritation or damage.[1][2][3][4][5]
Specific Target Organ ToxicityCategory 3InhalationMay cause respiratory irritation.[5][6][7]
Acute Toxicity (Oral)Category 4IngestionHarmful if swallowed.[1][7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks associated with handling 1-Ethyl-3-iodopyridin-2(1H)-one. The selection of appropriate PPE is the first line of defense in preventing chemical exposure.[10][11][12]

PPE Workflow Diagram:

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection Engineering_Controls Work in a certified chemical fume hood Body_Protection Wear a flame-resistant lab coat Engineering_Controls->Body_Protection Primary Containment Hand_Protection Use chemical-resistant gloves (e.g., Nitrile, Neoprene) Body_Protection->Hand_Protection Prevent Skin Contact Eye_Protection Wear chemical safety goggles and a face shield Hand_Protection->Eye_Protection Protect Mucous Membranes Respiratory_Protection Use a respirator if dust or aerosols are generated Eye_Protection->Respiratory_Protection Prevent Inhalation

Caption: A stepwise approach to selecting appropriate PPE.

Detailed PPE Specifications:
  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[1] For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[5][10]

  • Skin and Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.[13] For tasks involving larger quantities or a higher risk of spillage, a chemical-resistant apron over the lab coat is recommended.[10] Full-length pants and closed-toe shoes are required.

  • Hand Protection: Chemical-resistant gloves are essential.[1][3][4][5][7] Nitrile or neoprene gloves are generally suitable for handling halogenated organic compounds.[10] It is crucial to check the glove manufacturer's compatibility chart for the specific chemical or a similar class of compounds. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated.

  • Respiratory Protection: All work with solid or powdered forms of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If there is a potential for generating dust or aerosols that cannot be controlled by local exhaust ventilation, a properly fitted NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[14]

Operational and Handling Plan

A systematic approach to handling 1-Ethyl-3-iodopyridin-2(1H)-one will minimize the risk of exposure and accidents.

Safe Handling Workflow:

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review_SDS Review SDS of similar compounds Gather_PPE Gather and inspect all necessary PPE Review_SDS->Gather_PPE Prepare_Work_Area Prepare and decontaminate work area (chemical fume hood) Gather_PPE->Prepare_Work_Area Weigh_and_Dispense Weigh and dispense in fume hood Prepare_Work_Area->Weigh_and_Dispense Perform_Experiment Perform experiment with caution Weigh_and_Dispense->Perform_Experiment Monitor_Reactions Monitor reactions for any abnormalities Perform_Experiment->Monitor_Reactions Decontaminate_Equipment Decontaminate all equipment Monitor_Reactions->Decontaminate_Equipment Dispose_Waste Dispose of waste in designated containers Decontaminate_Equipment->Dispose_Waste Clean_Work_Area Clean and decontaminate work area Dispose_Waste->Clean_Work_Area Remove_PPE Remove PPE in the correct order Clean_Work_Area->Remove_PPE

Caption: A workflow for the safe handling of 1-Ethyl-3-iodopyridin-2(1H)-one.

Step-by-Step Handling Procedures:
  • Preparation:

    • Before beginning any work, thoroughly review the safety information for structurally similar compounds.

    • Ensure that a chemical fume hood is certified and functioning correctly.

    • Assemble all necessary PPE and inspect it for any defects.[10]

    • Have a spill kit readily accessible.

  • Handling:

    • Conduct all manipulations of the solid compound, including weighing and transferring, within a chemical fume hood to prevent inhalation of dust.[6]

    • Use spark-proof tools and equipment if the compound is determined to be flammable.[1]

    • Avoid the formation of dust and aerosols.[1][6]

    • Keep containers tightly closed when not in use.[1][3][8]

    • Store in a cool, dry, and well-ventilated area away from light and incompatible materials such as strong oxidizing agents.[1][2]

  • Post-Handling:

    • Decontaminate all glassware and equipment that has come into contact with the compound.

    • Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.

    • Properly dispose of all waste as described in the disposal plan.

    • Wash hands thoroughly with soap and water after removing gloves.[3][4][6]

Disposal Plan

Proper disposal of 1-Ethyl-3-iodopyridin-2(1H)-one and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Management:
  • Solid Waste:

    • Collect any unused or waste 1-Ethyl-3-iodopyridin-2(1H)-one in a clearly labeled, sealed container for hazardous waste.

    • Contaminated consumables such as gloves, weighing paper, and paper towels should be placed in a designated solid hazardous waste container.

  • Liquid Waste:

    • Solutions containing 1-Ethyl-3-iodopyridin-2(1H)-one should be collected in a labeled, sealed container for halogenated organic waste.

    • Do not pour any waste containing this compound down the drain.[6][8]

All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[6] Follow all local, state, and federal regulations for hazardous waste disposal.[8]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Response Flowchart:

Emergency_Response cluster_exposure Exposure Response cluster_spill Spill Response Spill_or_Exposure Spill or Exposure Occurs Skin_Contact Skin Contact: Remove contaminated clothing. Wash area with soap and water for 15 min. Spill_or_Exposure->Skin_Contact Eye_Contact Eye Contact: Immediately flush with water for 15 min. Seek medical attention. Spill_or_Exposure->Eye_Contact Inhalation Inhalation: Move to fresh air. Seek medical attention. Spill_or_Exposure->Inhalation Ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Spill_or_Exposure->Ingestion Small_Spill Small Spill: Absorb with inert material. Collect in a sealed container for disposal. Spill_or_Exposure->Small_Spill Large_Spill Large Spill: Evacuate the area. Contact EHS immediately. Spill_or_Exposure->Large_Spill

Caption: Emergency response procedures for spills and exposures.

First Aid Measures:
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] If skin irritation persists, seek medical attention.[2][3]

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[5][7]

  • If inhaled: Move the person to fresh air.[1][2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

  • If swallowed: Do NOT induce vomiting.[5] Rinse mouth with water. Seek immediate medical attention.[7]

References

  • KANTO CHEMICAL CO., INC. (2024, March 25). Safety Data Sheet: Iodine. [Link]

  • Dräger. (n.d.). Gas Detectors & PPE for Pyridine. [Link]

  • Angene Chemical. (2024, April 7). Safety Data Sheet. [Link]

  • NextSDS. (n.d.). N-ethyl-3-iodopyridin-2-amine — Chemical Substance Information. [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. [Link]

  • International Atomic Energy Agency (IAEA). (n.d.). Personal Protective Equipment. [Link]

  • Wong, A., et al. (2007, February 8). Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia. Emergency Medicine Australasia. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Personal Protective Equipment (PPE) in CBRN Incidents. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Acute Toxicity: oral. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Iodopiperidin-1-yl)ethanone. PubChem. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine. [Link]

  • D'yakonov, V. A., et al. (2025, August 9). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. MDPI. [Link]

  • ChemBK. (2024, April 9). 1-Ethyl-3-piperidinol. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Ethylpyridin-2-ol. PubChem. [Link]

  • Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)

Sources

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